Magl-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H17F6N3O3 |
|---|---|
Molecular Weight |
425.32 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C17H17F6N3O3/c18-16(19,20)13(17(21,22)23)29-14(28)26-6-3-15(4-7-26)8-11(15)12(27)25-10-2-1-5-24-9-10/h1-2,5,9,11,13H,3-4,6-8H2,(H,25,27)/t11-/m1/s1 |
InChI Key |
CHRHYQNEGZRBGS-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@@H]2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CN(CCC12CC2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Magl-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-14 has emerged as a significant research tool in the study of the endocannabinoid system (ECS). It is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling and downstream effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action
The fundamental mechanism of action of this compound lies in its ability to selectively and reversibly bind to and inhibit the enzymatic activity of monoacylglycerol lipase (MAGL).[1] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[3][4]
The inhibition of MAGL by this compound leads to two primary and interconnected consequences:
-
Elevation of 2-AG Levels: By blocking the primary degradation pathway of 2-AG, this compound causes a significant and sustained increase in the concentration of this endocannabinoid in the brain and other tissues.[1][5]
-
Reduction of Arachidonic Acid Production: As a direct result of inhibiting 2-AG hydrolysis, this compound reduces the production of arachidonic acid, a key precursor for the synthesis of pro-inflammatory prostaglandins and other eicosanoids.[1][4][6]
This dual action of elevating a key anti-inflammatory and neuroprotective endocannabinoid while simultaneously reducing a major pro-inflammatory precursor underpins the therapeutic potential of MAGL inhibition in a range of neurological and inflammatory disorders.[3][6]
Quantitative Data Summary
The potency and cellular effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Species | Value | Reference |
| IC50 (in vitro) | Human MAGL | 4.2 nM | [1] |
| IC50 (in vitro) | Mouse MAGL | 3.1 nM | [1] |
| IC50 (in vitro, brain lysates) | Human MAGL | 1-10 nM | [1] |
| IC50 (in vitro, brain lysates) | Mouse MAGL | 1-10 nM | [1] |
Table 1: In Vitro Potency of this compound
| Cell Type | Treatment | Fold Increase in 2-AG | Change in Arachidonic Acid | Reference |
| Human Brain Microvascular Endothelial Cells (BMECs) | This compound | ~18-fold | No significant effect | [1][5] |
| Human Astrocytes | This compound | ~18-fold | Significant depletion | [1][5] |
| Human Pericytes | This compound | ~70-fold | Significant depletion | [1][5] |
Table 2: Cellular Effects of this compound on Endocannabinoid and Lipid Levels
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MAGL inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to assess the target engagement and selectivity of this compound in complex biological samples.
1. Proteome Preparation: a. Homogenize mouse brain tissue or cultured cells in lysis buffer (e.g., PBS) on ice using a dounce homogenizer. b. Centrifuge the homogenate at 100,000 x g for 45 minutes at 4°C to pellet membranes. c. Resuspend the membrane pellet in lysis buffer and determine the protein concentration using a standard protein assay (e.g., BCA).
2. Inhibitor Incubation: a. Dilute the proteome to a final concentration of 1 mg/mL in lysis buffer. b. Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.
3. Probe Labeling: a. Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) to each reaction to a final concentration of 1 µM. b. Incubate for 30 minutes at 37°C.
4. SDS-PAGE and Fluorescence Scanning: a. Quench the reactions by adding 4x SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Visualize the probe-labeled enzymes by scanning the gel using a fluorescence gel scanner (e.g., Typhoon FLA 9500).
5. Data Analysis: a. Quantify the fluorescence intensity of the band corresponding to MAGL. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines a common method for inducing neuroinflammation in mice to evaluate the anti-inflammatory effects of this compound.
1. Animal Handling and Acclimation: a. Use adult male C57BL/6 mice (8-10 weeks old). b. Acclimate the animals to the housing conditions for at least one week prior to the experiment.
2. LPS and this compound Administration: a. Prepare a stock solution of LPS from E. coli in sterile saline. b. Prepare this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and Emulphor). c. Administer LPS via intraperitoneal (i.p.) injection at a dose of 1 mg/kg. d. Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes after the LPS injection.
3. Tissue Collection and Processing: a. At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the mice by an approved method. b. Perfuse the animals transcardially with ice-cold PBS. c. Dissect the brain and collect specific regions (e.g., hippocampus, cortex). d. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
4. Analysis of Inflammatory Markers: a. Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits. b. Immunohistochemistry: Prepare brain sections and perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP). c. Blood-Brain Barrier (BBB) Permeability: Assess BBB integrity by measuring the extravasation of Evans blue dye or by quantifying the levels of endogenous proteins like fibrinogen in the brain parenchyma.
Quantification of 2-AG and Arachidonic Acid by LC-MS/MS
This protocol describes the extraction and quantification of key lipids from biological samples.
1. Lipid Extraction: a. Homogenize brain tissue or cell pellets in a mixture of chloroform:methanol:water (2:1:1 v/v/v) containing internal standards (e.g., 2-AG-d8 and AA-d8). b. Vortex the mixture vigorously and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the organic phase under a stream of nitrogen.
2. Sample Reconstitution and LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol). b. Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). c. Separate the lipids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). d. Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2-AG, AA, and their deuterated internal standards.
3. Data Analysis: a. Generate a standard curve for each analyte using known concentrations of authentic standards. b. Quantify the amount of 2-AG and AA in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curve. c. Normalize the lipid levels to the weight of the tissue or the protein content of the cell lysate.
Conclusion
This compound is a powerful and selective tool for modulating the endocannabinoid system. Its reversible inhibition of MAGL leads to a significant elevation of 2-AG and a reduction in arachidonic acid, thereby promoting anti-inflammatory and neuroprotective effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore the therapeutic potential of MAGL inhibition. The provided diagrams offer a clear visual aid for understanding the complex mechanisms and experimental approaches associated with this promising compound.
References
- 1. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 3. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [hero.epa.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. | Semantic Scholar [semanticscholar.org]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MAGL-IN-1 (NF-1819): A Potent and Selective Irreversible Inhibitor of Monoacylglycerol Lipase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and experimental protocols related to the potent and selective monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-1, also known as NF-1819 or NSD1819. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative diseases, inflammation, and oncology.
Core Compound Details
MAGL-IN-1 (NF-1819/NSD1819) is a β-lactam-based irreversible inhibitor of MAGL. It exhibits high potency and selectivity for MAGL over other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and the cannabinoid receptors CB1 and CB2.[1][2]
Chemical Structure:
(3R,4S)-1-(1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)-4-(benzo[d]dioxol-5-yl)-3-(4-fluorophenyl)azetidin-2-one[2]
CAS Number: 1881244-28-5[1][2]
Molecular Formula: C24H22FN5O4[1][2]
Molecular Weight: 463.46 g/mol [1]
Physicochemical and Pharmacological Properties
MAGL-IN-1 is characterized by its high membrane permeability and ability to penetrate the brain, making it a valuable tool for in vivo studies.[3] Its inhibitory mechanism is irreversible, providing sustained inactivation of the MAGL enzyme.
| Property | Value | Species/Assay Conditions | Reference |
| IC50 (MAGL) | 7.4 nM | Human | [1][2] |
| 0.25 nM | Rat | [1][2] | |
| IC50 (FAAH) | 2,880 nM | Human | [1] |
| Selectivity | 389-fold for MAGL over FAAH | Human | |
| Binding to CB1/CB2 | IC50 > 10 µM | [1][2] | |
| Mechanism of Action | Irreversible Inhibitor | [1][2] |
Mechanism of Action and Signaling Pathways
MAGL-IN-1 exerts its effects by irreversibly inhibiting monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). The elevation of 2-AG and subsequent cannabinoid receptor activation modulate various downstream signaling pathways involved in pain, inflammation, and neuroprotection.[4]
Furthermore, by blocking the hydrolysis of 2-AG, MAGL-IN-1 reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. This dual action of enhancing endocannabinoid signaling and reducing pro-inflammatory mediators contributes to its therapeutic potential.[4]
In the context of cancer, MAGL is often overexpressed in aggressive tumors, where it contributes to a lipogenic phenotype by supplying free fatty acids for tumor growth and the synthesis of pro-tumorigenic signaling lipids.[5][6] Inhibition of MAGL by compounds like MAGL-IN-1 can therefore disrupt this fatty acid network, leading to anti-proliferative and anti-invasive effects.[4][5][6]
Below are diagrams illustrating the core signaling pathway affected by MAGL-IN-1 and a general workflow for its evaluation.
Caption: Mechanism of action of MAGL-IN-1.
Caption: General experimental workflow for MAGL-IN-1.
Experimental Protocols
The following are representative protocols for the evaluation of MAGL inhibitors like MAGL-IN-1. These should be adapted and optimized for specific experimental needs.
In Vitro MAGL Inhibition Assay
This protocol is based on a fluorogenic substrate assay to determine the IC50 of an inhibitor against MAGL.
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-nitrophenylacetate or a 2-AG-based fluorogenic substrate)[7]
-
MAGL-IN-1 (NF-1819)
-
DMSO
-
96-well black microtiter plates
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Prepare a stock solution of MAGL-IN-1 in DMSO.
-
Perform serial dilutions of the MAGL-IN-1 stock solution in MAGL assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells with assay buffer and DMSO as vehicle controls.
-
Add the diluted recombinant human MAGL enzyme to all wells except for the background control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.[8]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence or absorbance at appropriate wavelengths in kinetic mode for a set duration (e.g., 30 minutes).[8]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effects of MAGL-IN-1 on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., breast, colorectal, ovarian)[9]
-
Appropriate cell culture medium and supplements
-
MAGL-IN-1 (NF-1819)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well clear or opaque-walled cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of MAGL-IN-1 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of MAGL-IN-1. Include vehicle control wells.
-
Incubate the cells for a specified period (e.g., 96 hours).[9]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study in a Mouse Model of Inflammatory Pain
This protocol outlines a general procedure for evaluating the analgesic effects of MAGL-IN-1 in a formalin-induced inflammatory pain model in mice.
Materials:
-
Male C57BL/6 mice
-
MAGL-IN-1 (NF-1819)
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
5% formalin solution
-
Observation chambers with mirrors
Procedure:
-
Acclimatize the mice to the experimental environment.
-
Prepare the dosing solution of MAGL-IN-1 in the vehicle.
-
Administer MAGL-IN-1 (e.g., 0.3 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route.[1]
-
After a pre-determined time (e.g., 30-60 minutes), inject a small volume of 5% formalin into the plantar surface of one hind paw of each mouse.
-
Immediately place the mouse in an observation chamber and record the total time spent licking or biting the injected paw in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
-
Compare the nociceptive behaviors between the MAGL-IN-1-treated group and the vehicle-treated group to assess the analgesic effect.
Conclusion
MAGL-IN-1 (NF-1819/NSD1819) is a powerful and selective tool for studying the physiological and pathological roles of MAGL. Its irreversible mechanism of action and brain permeability make it particularly suitable for in vivo investigations into the therapeutic potential of MAGL inhibition for a range of disorders. The experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and applications of this promising compound. As with any experimental work, appropriate optimization and validation are crucial for obtaining reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of Monoacylglycerol Lipase by NSD1819 as an Effective Strategy for the Endocannabinoid System Modulation against Neuroinflammation-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of monoacylglycerol lipase on the tumor growth in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Magl-IN-14 (MAGLi 432): A Technical Guide to a Selective and Reversible MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Magl-IN-14, also known as MAGLi 432, a potent, selective, and reversible inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL represents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by augmenting 2-AG signaling and reducing the production of pro-inflammatory arachidonic acid and prostaglandins. This document details the mechanism of action, selectivity, and in vitro and in vivo effects of MAGLi 432. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support further research and development.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system. It is a membrane-associated serine hydrolase that primarily catalyzes the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] In the brain, MAGL is responsible for approximately 85% of 2-AG degradation.[1] The other enzymes contributing to 2-AG hydrolysis are α,β-hydrolase domain-containing proteins 6 and 12 (ABHD6 and ABHD12) and fatty acid amide hydrolase (FAAH).[1]
The products of 2-AG hydrolysis have significant biological roles. Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators. By regulating the levels of 2-AG and arachidonic acid, MAGL plays a critical role in modulating neurotransmission, inflammation, and pain signaling. Consequently, the inhibition of MAGL is an attractive therapeutic target for various pathologies, including neurodegenerative diseases, chronic pain, and inflammation.[2]
This compound (MAGLi 432): An Overview
This compound, identified in the scientific literature as MAGLi 432, is a potent and highly selective, reversible inhibitor of MAGL.[1] Its chemical structure is a bicyclopiperazine derivative.
Mechanism of Action
MAGLi 432 acts as a non-covalent inhibitor of MAGL.[1] X-ray co-crystal structures reveal that it binds to the active site of both human and mouse MAGL.[1] The interaction with the catalytic serine residue (Ser122) is mediated through a water molecule located in the oxyanion hole, which prevents the hydrolysis of 2-AG.[1] This reversible, non-covalent binding mechanism is a key feature, as chronic administration of irreversible MAGL inhibitors has been associated with desensitization of the cannabinoid receptor 1 (CB1), a potential side effect that may be mitigated with a reversible inhibitor.
Quantitative Data
The potency and selectivity of MAGLi 432 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of MAGLi 432
| Target Enzyme | Species | IC50 Value |
| MAGL | Human | 4.2 nM |
| MAGL | Mouse | 3.1 nM |
| MAGL (in vitro, human cells) | Human | < 10 nM |
Data sourced from enzymatic and competitive activity-based protein profiling (ABPP) assays.[1]
Table 2: In Vitro Effects of MAGLi 432 on Endocannabinoid and Lipid Levels
| Cell Type | Treatment | Change in 2-AG Levels | Change in Arachidonic Acid Levels |
| Human BMECs | 1 µM MAGLi 432 (6h) | ~18-fold increase | No significant effect |
| Human Astrocytes | 1 µM MAGLi 432 (6h) | ~18-fold increase | Significant depletion |
| Human Pericytes | 1 µM MAGLi 432 (6h) | ~70-fold increase | Significant depletion |
BMECs: Brain Microvascular Endothelial Cells.
Table 3: In Vivo Effects of MAGLi 432 in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Change in Brain 2-AG Levels | Change in Brain Arachidonic Acid Levels | Change in Brain PGE2 Levels |
| LPS + MAGLi 432 (1 mg/kg) vs. LPS + Vehicle | ~10-fold increase | Reduction | Reduction |
LPS: Lipopolysaccharide; PGE2: Prostaglandin E2.
Signaling Pathways and Experimental Workflows
MAGL-Mediated Endocannabinoid Signaling
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the impact of its inhibition by MAGLi 432.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of MAGLi 432.
Experimental Workflow for In Vivo Evaluation
The diagram below illustrates the workflow for assessing the in vivo efficacy of MAGLi 432 in a neuroinflammation model.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is for assessing the target engagement and selectivity of MAGLi 432 in brain lysates or cell lysates.
-
Lysate Preparation:
-
Homogenize brain tissue or cultured cells in lysis buffer (e.g., Tris-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (proteome).
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Inhibitor Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL.
-
Pre-incubate aliquots of the proteome with varying concentrations of MAGLi 432 (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C. A known irreversible MAGL inhibitor (e.g., JZL184) can be used as a positive control.[1]
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate probe tagged with a fluorophore (e.g., TAMRA-FP), to each sample.[1]
-
Incubate for 30 minutes at room temperature to allow the probe to covalently label the active sites of serine hydrolases that are not blocked by the inhibitor.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes by scanning the gel for fluorescence at the appropriate wavelength for the chosen probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to MAGL (~33-35 kDa).
-
The reduction in fluorescence intensity in the MAGLi 432-treated samples compared to the vehicle control indicates the degree of MAGL inhibition.
-
The absence of significant changes in the intensity of other bands indicates the selectivity of the inhibitor.
-
LC-MS/MS Quantification of 2-AG and Arachidonic Acid
This protocol outlines the quantification of 2-AG and arachidonic acid in brain tissue or cell lysates.
-
Sample Preparation and Lipid Extraction:
-
Homogenize weighed brain tissue or cell pellets in a solvent mixture, typically methanol or acetonitrile, containing deuterated internal standards (e.g., 2-AG-d8 and AA-d8) to correct for extraction efficiency and matrix effects.
-
Perform a liquid-liquid extraction using a non-polar solvent like chloroform or toluene.[3]
-
Centrifuge to separate the phases and collect the organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/water).
-
Inject the sample onto a reverse-phase C18 liquid chromatography column.
-
Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with additives like ammonium acetate or formic acid to improve ionization.
-
-
Mass Spectrometry Detection:
-
Couple the LC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode for 2-AG and negative ion mode for arachidonic acid.
-
Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the analytes. This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 2-AG and arachidonic acid.
-
Calculate the concentration of the analytes in the samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve.
-
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes a model for evaluating the anti-neuroinflammatory effects of MAGLi 432 in mice.[4]
-
Animal Acclimatization and Grouping:
-
Acclimatize male CD-1 mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups: (1) Vehicle control, (2) LPS + Vehicle, (3) LPS + MAGLi 432.
-
-
Induction of Neuroinflammation:
-
Administer lipopolysaccharide (LPS) from E. coli via intraperitoneal (i.p.) injection (e.g., 1 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation.[4] Control animals receive a saline injection.
-
-
Inhibitor Administration:
-
Administer MAGLi 432 (e.g., 1 mg/kg, i.p.) or vehicle at a specified time point relative to the LPS injection (e.g., 30 minutes post-LPS). The treatment can be a single dose or repeated over several days.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 24 hours after the final dose), euthanize the animals and collect brain tissue.
-
Process the brain tissue for various analyses:
-
Target Engagement: Use competitive ABPP on brain lysates to confirm MAGL inhibition.
-
Lipidomics: Quantify levels of 2-AG, arachidonic acid, and prostaglandins (e.g., PGE2) using LC-MS/MS.
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or qPCR.
-
Immunohistochemistry: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
-
Conclusion
This compound (MAGLi 432) is a valuable research tool for investigating the role of MAGL in health and disease. Its high potency, selectivity, and reversible mechanism of action make it a compelling compound for studying the therapeutic potential of MAGL inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further preclinical studies to explore the efficacy of MAGLi 432 in various models of neurological and inflammatory disorders.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 4. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
Magl-IN-14: A Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of Magl-IN-14 (also known as MAGLi 432), a potent and reversible inhibitor of Monoacylglycerol Lipase (MAGL). This document provides a comprehensive overview of its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization, serving as a vital resource for professionals in neuroscience and drug development.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily degraded by the enzyme Monoacylglycerol Lipase (MAGL).[1] By catalyzing the hydrolysis of 2-AG, MAGL plays a critical role in controlling the tone of endocannabinoid signaling.[1] Inhibition of MAGL presents a promising therapeutic strategy for various neurological and inflammatory disorders by elevating 2-AG levels and consequently enhancing endocannabinoid signaling.[2]
This compound is a non-covalent, highly selective, and reversible inhibitor of MAGL.[3] Its reversibility is a key feature, potentially mitigating the receptor desensitization and functional antagonism of the cannabinoid system that has been observed with chronic administration of irreversible MAGL inhibitors.[3] This guide delves into the technical details of this compound's interaction with the ECS.
Mechanism of Action
This compound functions by binding with high affinity to the active site of the MAGL enzyme, thereby preventing the hydrolysis of its primary substrate, 2-AG.[3] This inhibition leads to an accumulation of 2-AG in the brain and other tissues. The elevated levels of 2-AG can then more effectively activate cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects, including neuroprotection and anti-inflammatory responses.[2] Furthermore, by blocking the degradation of 2-AG into arachidonic acid, this compound also reduces the substrate pool for the synthesis of pro-inflammatory prostaglandins.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound (MAGLi 432), providing a clear comparison of its potency and effects across different experimental systems.
Table 1: In Vitro Potency of this compound (MAGLi 432)
| Parameter | Species | Value (nM) | Reference |
| IC₅₀ | Human MAGL | 4.2 | [3] |
| IC₅₀ | Mouse MAGL | 3.1 | [3] |
| In vitro IC₅₀ (target occupancy) | Human NVU Cells | < 10 |
Table 2: In Vitro Effects of this compound (MAGLi 432) on Endocannabinoid and Metabolite Levels in Human Neurovascular Unit (NVU) Cells
| Cell Type | Treatment | 2-AG Fold Increase | Arachidonic Acid Effect | Reference |
| Brain Microvascular Endothelial Cells (BMECs) | 1 µM MAGLi 432 (6h) | ~18-fold | No significant effect | |
| Astrocytes | 1 µM MAGLi 432 (6h) | ~18-fold | Significant depletion | |
| Pericytes | 1 µM MAGLi 432 (6h) | ~70-fold | Significant depletion |
Table 3: In Vivo Effects of this compound (MAGLi 432) in a Mouse Model of LPS-Induced Neuroinflammation
| Analyte | Treatment Group | Change in Brain Levels | Reference |
| 2-AG | LPS + MAGLi 432 (1 mg/kg) | ~10-fold increase vs. vehicle | [3] |
| Arachidonic Acid | LPS + MAGLi 432 (1 mg/kg) | Significant reduction | |
| Prostaglandin E₂ (PGE₂) | LPS + MAGLi 432 (1 mg/kg) | Reduction | [3] |
| Prostaglandin D₂ (PGD₂) | LPS + MAGLi 432 (1 mg/kg) | No significant modulation | |
| Anandamide (AEA) | LPS + MAGLi 432 (1 mg/kg) | No significant modulation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
MAGL Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available inhibitor screening kits and is suitable for determining the in vitro potency (IC₅₀) of this compound.
Materials:
-
Recombinant human or mouse MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-nitrophenylacetate or a more specific coumarin-based substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 1X MAGL Assay Buffer by diluting a 10X stock with ultrapure water.
-
Reconstitute the MAGL enzyme in 1X MAGL Assay Buffer to the desired stock concentration. Keep on ice.
-
Prepare a working solution of the MAGL substrate in 1X MAGL Assay Buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) to create a range of concentrations for IC₅₀ determination.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
150 µL of 1X MAGL Assay Buffer.
-
10 µL of the diluted MAGL enzyme solution.
-
10 µL of the this compound dilution or solvent control (for 100% activity).
-
-
Include background wells containing 160 µL of 1X Assay Buffer and 10 µL of the solvent.
-
Pre-incubate the plate for 30 minutes at 37°C, protected from light, to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the MAGL substrate to all wells.
-
Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 10-30 minutes) at room temperature or 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol is based on the methodology described by Kemble et al. (2022) to assess the in vivo efficacy of this compound.
Materials:
-
Male CD-1 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle solution (e.g., saline with a solubilizing agent like Tween 80 and DMSO)
-
Sterile saline (0.9% NaCl)
-
Standard animal housing and handling equipment
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize male CD-1 mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to three treatment groups:
-
NaCl + Vehicle
-
LPS + Vehicle
-
LPS + this compound
-
-
-
Dosing Regimen:
-
For three consecutive days, administer the following treatments via intraperitoneal (i.p.) injection:
-
Groups 2 and 3 receive LPS at a dose of 1 mg/kg.
-
Group 1 receives an equivalent volume of sterile saline.
-
-
Thirty minutes after the LPS or saline injection, administer the second treatment:
-
Group 3 receives this compound at a dose of 1 mg/kg.
-
Groups 1 and 2 receive an equivalent volume of the vehicle solution.
-
-
-
Tissue Collection:
-
On the final day of treatment, euthanize the mice at a predetermined time point after the last dose (e.g., 2-4 hours).
-
Rapidly dissect the brains and collect specific regions of interest (e.g., cortex).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Quantification of Endocannabinoids and Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of 2-AG and arachidonic acid in brain tissue samples from the in vivo study.
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., methanol containing internal standards)
-
Internal standards (e.g., deuterated 2-AG and arachidonic acid)
-
Organic solvents (e.g., chloroform, ethyl acetate)
-
Solid-phase extraction (SPE) columns (optional, for sample cleanup)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer containing the internal standards.
-
Perform a liquid-liquid extraction to separate the lipids. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.
-
Collect the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Cleanup (Optional):
-
For cleaner samples, the extracted lipids can be further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
Inject an aliquot of the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 liquid chromatography column with a gradient elution.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-AG, arachidonic acid, and their respective internal standards should be used for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes.
-
Calculate the concentration of 2-AG and arachidonic acid in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Normalize the results to the weight of the tissue.
-
Conclusion
This compound is a valuable research tool for investigating the role of the endocannabinoid system in health and disease. Its high potency, selectivity, and reversible mechanism of action make it a superior probe compared to many irreversible MAGL inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of MAGL inhibition. The cell-specific effects on arachidonic acid levels highlight the complexity of MAGL's role in different cellular contexts within the central nervous system. Further research into the pharmacokinetics and long-term effects of reversible MAGL inhibitors like this compound will be crucial for their potential translation into clinical applications.
References
Reversible vs. Irreversible MAGL Inhibition: A Technical Guide to Magl-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) has emerged as a critical therapeutic target for a range of neurological and inflammatory disorders. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), its inhibition leads to elevated 2-AG levels, which in turn modulates cannabinoid receptor signaling.[1][2] This modulation can produce analgesic, anxiolytic, and anti-inflammatory effects.[1] Furthermore, MAGL activity is implicated in the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][3] Consequently, MAGL inhibitors can exert their therapeutic effects through a dual mechanism: enhancing endocannabinoid signaling and reducing the production of inflammatory mediators.
MAGL inhibitors are broadly classified into two categories: reversible and irreversible.[4] Irreversible inhibitors, often covalent modifiers of the enzyme's active site, offer prolonged target engagement.[4] In contrast, reversible inhibitors allow for more controlled modulation of MAGL activity, potentially mitigating side effects associated with sustained inhibition, such as cannabinoid receptor desensitization.[5][6] This guide provides an in-depth technical overview of Magl-IN-14, a potent MAGL inhibitor, focusing on its mechanism of inhibition and the experimental methodologies used for its characterization.
This compound: An Overview
This compound is a potent inhibitor of MAGL, demonstrating significant activity in cellular assays.[7] Based on its chemical structure as a substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylate, as described in patent literature, this compound is classified as a carbamate-based inhibitor.[7] Carbamate inhibitors are well-established as irreversible covalent modifiers of serine hydrolases like MAGL.[4][8] They act by carbamoylating the catalytic serine residue (Ser122) in the active site of MAGL, leading to its inactivation.[8]
Quantitative Data for this compound
The inhibitory potency of this compound has been determined in different cell lines, as summarized in the table below.
| Cell Line | IC50 (µM) |
| HEK293 | 0.00289 |
| PC3 | 0.002 |
Data sourced from MedchemExpress, citing patent WO2022101412 A1.[7]
Signaling Pathways Modulated by MAGL Inhibition
The inhibition of MAGL by compounds like this compound has a significant impact on key signaling pathways, primarily the endocannabinoid and eicosanoid pathways.
Experimental Protocols
The characterization of a MAGL inhibitor like this compound involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.
MAGL Inhibition Assay (IC50 Determination)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAGL.
Detailed Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made to obtain a range of concentrations to be tested.
-
Enzyme Preparation: A source of MAGL enzyme is prepared. This can be a cell lysate from a cell line overexpressing MAGL (e.g., HEK293T cells) or a purified recombinant MAGL enzyme.
-
Incubation: The diluted inhibitor is pre-incubated with the enzyme solution in a suitable buffer (e.g., Tris-HCl) for a specific time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by the addition of a substrate. A common method involves using a fluorogenic substrate where the product of the reaction is fluorescent.
-
Data Acquisition: The increase in fluorescence or absorbance is measured over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.
Determination of Inhibition Reversibility
To definitively determine whether an inhibitor acts reversibly or irreversibly, several experimental approaches can be employed.
This method is used to assess the dissociation of the inhibitor-enzyme complex upon rapid dilution.[9][10][11]
Detailed Methodology:
-
Complex Formation: A concentrated solution of the MAGL enzyme is incubated with a concentration of this compound that is well above its IC50 (e.g., 10-fold to 100-fold) to ensure the formation of the enzyme-inhibitor complex.
-
Dilution: The pre-incubated mixture is rapidly diluted (typically 100-fold or more) into a reaction mixture containing the substrate. This dilution drastically lowers the concentration of the free inhibitor.
-
Activity Measurement: The enzyme activity is monitored continuously immediately after dilution.
-
Interpretation:
-
Irreversible Inhibition: If this compound is an irreversible inhibitor, the enzyme activity will not recover, or will recover very slowly, as the covalent bond is stable.[11]
-
Reversible Inhibition: If the inhibitor is reversible, the enzyme activity will gradually increase as the inhibitor dissociates from the enzyme's active site, leading to a recovery of function.[11]
-
This method physically separates the unbound inhibitor from the enzyme-inhibitor complex.
Detailed Methodology:
-
Incubation: The MAGL enzyme is incubated with a high concentration of this compound to allow for binding.
-
Dialysis: The mixture is placed in a dialysis bag with a molecular weight cut-off that retains the enzyme but allows the small molecule inhibitor to pass through. The bag is then placed in a large volume of buffer.
-
Activity Measurement: After a sufficient dialysis period (allowing for the unbound inhibitor to be removed), the activity of the enzyme remaining in the dialysis bag is measured.
-
Interpretation:
-
Irreversible Inhibition: The enzyme will remain inhibited as the covalently bound inhibitor cannot be removed by dialysis.
-
Reversible Inhibition: The enzyme activity will be restored as the unbound inhibitor is removed, shifting the equilibrium towards dissociation of the enzyme-inhibitor complex.
-
ABPP is a powerful chemical proteomics technique used to assess the target engagement and selectivity of inhibitors in a complex biological sample.[3] For determining irreversibility, a competition experiment is often performed.
Detailed Methodology:
-
Inhibitor Incubation: A proteome sample (e.g., cell or tissue lysate) is incubated with this compound at various concentrations.
-
Probe Labeling: A broad-spectrum, activity-based probe (ABP) for serine hydrolases, typically tagged with a reporter molecule (e.g., a fluorophore or biotin), is added to the lysate. This probe covalently binds to the active site of active serine hydrolases.
-
Analysis: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning or by western blot if a biotinylated probe is used.
-
Interpretation:
-
Irreversible Inhibition: If this compound is an irreversible inhibitor, it will covalently occupy the active site of MAGL, preventing the subsequent binding of the ABP. This results in a dose-dependent decrease in the fluorescent signal corresponding to MAGL. The covalent nature of the interaction means that the inhibition will persist even after sample processing.
-
Reversible Inhibition: A reversible inhibitor will compete with the ABP for binding to the MAGL active site. The degree of signal reduction will depend on the relative affinities and concentrations of the inhibitor and the probe.
-
Conclusion
This compound is a potent inhibitor of monoacylglycerol lipase. Based on its carbamate chemical structure, it is predicted to be an irreversible, covalent inhibitor of MAGL. This mode of action provides sustained target engagement, which can be therapeutically advantageous. The experimental protocols outlined in this guide represent the standard methodologies used to characterize the potency and mechanism of action of MAGL inhibitors like this compound. A thorough understanding of the reversible versus irreversible nature of MAGL inhibition is crucial for the rational design and development of novel therapeutics targeting the endocannabinoid system. For this compound, definitive confirmation of its irreversible nature would be achieved through the application of the detailed experimental protocols described herein, such as the jump dilution or dialysis assays.
References
- 1. US20240294514A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Search for patents | USPTO [uspto.gov]
- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patent Public Search | USPTO [uspto.gov]
- 8. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentscope.wipo.int [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
- 11. MX2019005776A - Inhibidores de magl. - Google Patents [patents.google.com]
The Impact of Magl-IN-14 on Arachidonic Acid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Magl-IN-14, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), on arachidonic acid (AA) levels. By inhibiting MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound effectively elevates 2-AG concentrations while concurrently reducing the production of AA. This dual action holds significant therapeutic potential for a range of neurological and inflammatory disorders. This document details the mechanism of action, presents quantitative data from key studies, outlines detailed experimental protocols for assessing MAGL activity and AA levels, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Monoacylglycerol lipase (MAGL) is a critical serine hydrolase that plays a central role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] MAGL hydrolyzes 2-AG into glycerol and the polyunsaturated fatty acid, arachidonic acid (AA).[1][2] AA is a key signaling molecule in its own right and serves as the precursor for the biosynthesis of a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3][4] Consequently, the inhibition of MAGL presents an attractive therapeutic strategy to simultaneously enhance the beneficial effects of 2-AG signaling and suppress inflammatory pathways driven by AA-derived mediators.[1][3]
This compound (also referred to as MAGLi 432 in some literature) is a reversible, highly potent, and selective inhibitor of MAGL.[5][6] Its ability to penetrate the brain and modulate the endocannabinoid system makes it a valuable tool for research and a promising lead compound for drug development.[5] This guide focuses specifically on the effects of this compound on arachidonic acid levels, providing the necessary technical details for researchers in the field.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of MAGL. By blocking the active site of MAGL, it prevents the hydrolysis of 2-AG.[5] This leads to a significant accumulation of 2-AG in various tissues, particularly in the central nervous system where MAGL is the predominant enzyme for 2-AG degradation.[2][6] The direct consequence of inhibiting 2-AG breakdown is the reduction of its primary metabolites, glycerol and arachidonic acid.[2][3] This reduction in the available pool of free AA subsequently limits the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby decreasing the production of prostaglandins and other pro-inflammatory eicosanoids.[2]
Quantitative Data: The Effect of this compound on Arachidonic Acid Levels
The following tables summarize the quantitative data on the effects of this compound (referred to as MAGLi 432) on 2-AG and arachidonic acid levels in different cell types of the neurovascular unit.
Table 1: Effect of MAGLi 432 on 2-Arachidonoylglycerol (2-AG) Levels [5]
| Cell Type | Treatment | Fold Increase in 2-AG (Mean ± SEM) |
| Astrocytes | MAGLi 432 | ~18-fold |
| Pericytes | MAGLi 432 | ~70-fold |
| Brain Microvascular Endothelial Cells (BMECs) | MAGLi 432 | ~18-fold |
Table 2: Effect of MAGLi 432 on Arachidonic Acid (AA) Levels [5][6]
| Cell Type | Treatment | Effect on Arachidonic Acid Levels |
| Astrocytes | MAGLi 432 | Significant depletion |
| Pericytes | MAGLi 432 | Significant depletion |
| Brain Microvascular Endothelial Cells (BMECs) | MAGLi 432 | No significant effect |
Note: The lack of effect in BMECs suggests that in these specific cells, MAGL may not be the primary enzyme responsible for arachidonic acid production, with other enzymes like phospholipase A₂ (PLA₂) potentially playing a more dominant role.[5]
Experimental Protocols
MAGL Activity Assay (Fluorometric)
This protocol is a generalized method based on commercially available kits and literature procedures for determining MAGL activity in cell lysates or tissue homogenates.
Materials:
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent molecule upon cleavage)
-
This compound or other MAGL inhibitor
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
-
Cell lysates or tissue homogenates
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold MAGL Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble and membrane-associated proteins, including MAGL. Determine the total protein concentration of the lysate.
-
Inhibitor Incubation: To inhibitor wells, add a known concentration of this compound. To control wells, add the vehicle (e.g., DMSO).
-
Enzyme Addition: Add the cell lysate or tissue homogenate to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). The MAGL activity is proportional to this rate. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.
Lipid Extraction and Quantification of Arachidonic Acid by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of arachidonic acid and other lipids from biological samples.
Materials:
-
Biological sample (cell pellet, tissue homogenate, plasma)
-
Internal standards (e.g., deuterated arachidonic acid)
-
Organic solvents (e.g., chloroform, methanol, isopropanol, acetonitrile)
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize the biological sample in an appropriate buffer.
-
Protein Precipitation and Lipid Extraction:
-
Add a mixture of ice-cold organic solvents (e.g., a 2:1 ratio of chloroform:methanol) to the homogenate.
-
Add the internal standard.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Induce phase separation by adding water or an acidic solution.
-
Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.
-
-
Lipid Fraction Collection: Carefully collect the lower organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and isopropanol).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a C18 reverse-phase column).
-
Separate the lipids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify arachidonic acid and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the amount of arachidonic acid in the sample by comparing its peak area to that of the known concentration of the internal standard.
Visualizations
Caption: Signaling pathway of MAGL-mediated arachidonic acid production.
Caption: Experimental workflow for arachidonic acid quantification.
References
- 1. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monoacylglycerol Lipase (MAGL) in the Endocannabinoid System
An in-depth analysis of publicly available information reveals that while H. Lundbeck A/S is actively involved in the development of monoacylglycerol lipase (MAGL) inhibitors, a specific compound designated "Magl-IN-14" is not mentioned in their public disclosures. The company's pipeline includes other MAGL inhibitors, such as LuAG-06466 and LuAG-06474. It is possible that "this compound" represents an internal codename or a compound in a very early stage of development that has not yet been publicly disclosed.
This guide will, therefore, provide a comprehensive overview of the discovery and development process for MAGL inhibitors, drawing on general knowledge within the field and specific information related to Lundbeck's known programs. This will serve as a framework for understanding the likely scientific and technical journey of a compound like "this compound".
Monoacylglycerol lipase (MAGL) is a key serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is a crucial signaling molecule that binds to cannabinoid receptors CB1 and CB2, modulating a variety of physiological processes including pain, inflammation, and neurotransmission. By inhibiting MAGL, the levels of 2-AG are increased, leading to enhanced cannabinoid receptor signaling. This makes MAGL a promising therapeutic target for a range of neurological and psychiatric disorders.[3][4]
The degradation of 2-AG by MAGL also produces arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[4] Therefore, inhibiting MAGL can also have anti-inflammatory effects by reducing the production of these inflammatory mediators.
Signaling Pathway of MAGL Inhibition
The mechanism of action of MAGL inhibitors is centered on the potentiation of the endocannabinoid system. The following diagram illustrates the core signaling pathway.
Discovery and Preclinical Development of a MAGL Inhibitor
The journey to discover and develop a novel MAGL inhibitor like "this compound" involves a multi-step process, beginning with identifying and validating the target and culminating in clinical trials.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical development of a MAGL inhibitor.
Key Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of a novel MAGL inhibitor.
1. MAGL Inhibition Assay (Biochemical Assay)
-
Objective: To determine the potency of test compounds in inhibiting MAGL activity.
-
Principle: This assay measures the enzymatic activity of purified human MAGL by monitoring the hydrolysis of a substrate that produces a fluorescent or colorimetric signal.
-
Protocol:
-
Recombinant human MAGL is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl butyrate, in an appropriate buffer system.
-
Test compounds at varying concentrations are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence or absorbance is measured using a plate reader.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
2. Cellular MAGL Target Engagement Assay
-
Objective: To confirm that the test compound can enter cells and inhibit MAGL in a cellular context.
-
Principle: This assay measures the levels of 2-AG in cultured cells after treatment with the test compound.
-
Protocol:
-
A suitable cell line endogenously expressing MAGL (e.g., a neuronal cell line) is cultured.
-
Cells are treated with the test compound at various concentrations for a specific duration.
-
Cells are lysed, and lipids are extracted.
-
The concentration of 2-AG in the cell lysate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
A dose-dependent increase in 2-AG levels indicates target engagement.
-
3. Selectivity Profiling
-
Objective: To assess the selectivity of the lead compound against other related enzymes.
-
Principle: The compound is tested for its inhibitory activity against other serine hydrolases, such as fatty acid amide hydrolase (FAAH), and other relevant off-targets.
-
Protocol: Similar biochemical assays as the MAGL inhibition assay are performed using purified enzymes for FAAH, and other potential off-targets. The IC50 values are determined and compared to the IC50 for MAGL to establish a selectivity ratio.
4. In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on 2-AG levels in animal models.
-
Protocol:
-
The test compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral).
-
Blood and brain samples are collected at various time points.
-
The concentration of the compound in plasma and brain is measured by LC-MS to determine its pharmacokinetic profile (e.g., half-life, bioavailability, brain penetration).
-
The levels of 2-AG in the brain tissue are quantified by LC-MS to assess the pharmacodynamic effect of the compound.
-
Quantitative Data Summary
While specific data for "this compound" is unavailable, the following tables represent the typical data generated during the preclinical development of a MAGL inhibitor.
Table 1: In Vitro Potency and Selectivity
| Compound | hMAGL IC50 (nM) | hFAAH IC50 (nM) | Selectivity (FAAH/MAGL) |
| Lead Compound | 10 | >10,000 | >1000 |
| Reference Compound | 25 | >10,000 | >400 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile in Mice (Oral Dosing)
| Compound | Dose (mg/kg) | Brain Cmax (nM) | Brain AUC (nM*h) | Brain 2-AG Fold Increase (at Tmax) |
| Lead Compound | 10 | 500 | 2000 | 10 |
| Reference Compound | 10 | 300 | 1200 | 8 |
Clinical Development of MAGL Inhibitors
Lundbeck's pipeline indicates that their MAGL inhibitors are in Phase I clinical trials.[5][6] A typical clinical development path for a novel MAGL inhibitor would involve:
-
Phase I: First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Studies in patients with the target indication (e.g., neurological or psychiatric disorders) to evaluate efficacy and determine the optimal dose.
-
Phase III: Large-scale, pivotal trials to confirm efficacy and safety in a broader patient population, which, if successful, can lead to a New Drug Application (NDA) submission to regulatory authorities.
The development of MAGL inhibitors represents a promising therapeutic strategy for a variety of disorders. While the specific details of "this compound" remain proprietary to H. Lundbeck A/S, the information presented here provides a comprehensive technical guide to the core principles and processes involved in the discovery and development of such a compound.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LuAG-06474 by H. Lundbeck for Pain: Likelihood of Approval [pharmaceutical-technology.com]
- 6. lundbeck.com [lundbeck.com]
Magl-IN-14 ("compound 2"): A Technical Guide to a Potent Monoacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magl-IN-14, also referred to as "compound 2," is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. By blocking the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound elevates 2-AG levels, leading to the modulation of various physiological processes, including pain, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it influences. The information presented herein is intended to support further research and drug development efforts targeting the endocannabinoid system.
Introduction: The Significance of MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system.[1] 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are implicated in a wide range of physiological and pathological processes.[2] The hydrolysis of 2-AG by MAGL not only deactivates this signaling lipid but also serves as a primary source of arachidonic acid (AA) in the brain, a precursor to pro-inflammatory prostaglandins.[3][4]
Inhibition of MAGL presents a compelling therapeutic strategy for various conditions. By increasing the levels of 2-AG, MAGL inhibitors can potentiate the beneficial effects of endocannabinoid signaling, such as analgesia and anxiolysis, while simultaneously reducing the production of pro-inflammatory mediators.[3][5] This dual mechanism of action makes MAGL a highly attractive target for the development of novel therapeutics for neurological disorders, inflammatory diseases, and cancer.[3]
This compound ("compound 2"): A Potent MAGL Inhibitor
This compound, designated as "compound 2" in foundational literature, is a potent inhibitor of MAGL.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Data not available in search results | ||
| Ki | Data not available in search results | ||
| In Vivo Efficacy | Data not available in search results | ||
| Pharmacokinetics | Data not available in search results |
Note: Specific quantitative data for this compound, such as IC50, Ki, in vivo efficacy, and pharmacokinetic parameters, were not available in the provided search results. The table is structured to be populated as this information becomes available through further research.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of MAGL, which leads to a cascade of downstream effects on the endocannabinoid and arachidonic acid signaling pathways.
Endocannabinoid Signaling Pathway
By inhibiting MAGL, this compound prevents the breakdown of 2-AG. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors CB1 and CB2. This potentiation of endocannabinoid signaling is associated with various therapeutic effects, including analgesia, anti-inflammatory effects, and neuroprotection.
Arachidonic Acid and Prostaglandin Pathway
The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid (AA) in the brain. AA is subsequently converted into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes. By blocking MAGL, this compound reduces the available pool of AA for prostaglandin synthesis, thereby exerting anti-inflammatory effects.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of MAGL inhibitors. The following sections outline general methodologies for key experiments.
MAGL Inhibition Assay (Fluorometric)
This assay is used to determine the potency of compounds in inhibiting MAGL activity.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 4-nitrophenylacetate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (black, flat-bottom for fluorescence)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (known MAGL inhibitor) and a negative control (vehicle).
-
Add the MAGL enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot for MAGL Expression
This protocol is used to assess the levels of MAGL protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MAGL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MAGL.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of MAGL.
Conclusion
This compound ("compound 2") is a significant tool compound for studying the physiological and pathological roles of MAGL. Its ability to potently and selectively inhibit this enzyme provides a powerful means to investigate the complexities of the endocannabinoid system. The dual action of elevating neuroprotective and anti-inflammatory 2-AG while reducing pro-inflammatory arachidonic acid and prostaglandins underscores the therapeutic potential of MAGL inhibition. Further research to fully characterize the pharmacological profile of this compound is warranted and will undoubtedly contribute to the development of novel therapies for a range of human diseases.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the in vitro use of Monoacylglycerol Lipase (MAGL) Inhibitors
A Representative Compound Approach for In Vitro Cell-Based Assays
Disclaimer: While the request specified "Magl-IN-14," publicly available scientific literature and databases lack sufficient detailed information for this specific compound. Therefore, this document provides comprehensive application notes and protocols based on well-characterized, potent, and selective monoacylglycerol lipase (MAGL) inhibitors, such as JZL184 and MAGLi 432, which are frequently used in in vitro research. These protocols can serve as a robust starting point for designing and executing experiments with novel MAGL inhibitors like this compound, with the understanding that optimization for the specific compound will be necessary.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] Inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2), and a decrease in the production of AA, a precursor for pro-inflammatory prostaglandins.[1][3] This dual action makes MAGL a compelling therapeutic target for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1][2][3] In cancer, MAGL is often overexpressed in aggressive tumor cells and contributes to a pro-tumorigenic lipid signaling network that promotes cancer cell migration, invasion, and survival.[3]
These application notes provide detailed protocols for utilizing MAGL inhibitors in various in vitro cell-based assays to investigate their therapeutic potential.
Data Presentation
The following tables summarize quantitative data for representative MAGL inhibitors from in vitro studies. This data is essential for determining appropriate experimental concentrations.
Table 1: In Vitro Potency of Representative MAGL Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| MAGLi 432 | Human MAGL | Enzymatic Assay | 4.2 | [4] |
| MAGLi 432 | Mouse MAGL | Enzymatic Assay | 3.1 | [4] |
| JZL184 | Human MAGL | Competitive ABPP | 8.1 | [4] |
| JZL184 | Mouse MAGL | Competitive ABPP | 2.9 | [4] |
| KML29 | MAGL | Competitive ABPP | N/A (potent) | [5] |
Table 2: Effects of MAGL Inhibition on Endocannabinoid and Lipid Levels in Human Neurovascular Unit (NVU) Cells (6-hour treatment with 1µM MAGLi 432)
| Cell Type | Change in 2-AG Levels | Change in Arachidonic Acid (AA) Levels | Source |
| Pericytes | ~70-fold increase | Significant depletion | [6] |
| Astrocytes | ~18-fold increase | Significant depletion | [6] |
| Brain Microvascular Endothelial Cells (BMECs) | ~18-fold increase | No significant effect | [6] |
Signaling Pathway
The inhibition of MAGL directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG, which then has a greater effect on its downstream targets, primarily the cannabinoid receptors CB1 and CB2.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application of MAGL Inhibitors in PC3 Prostate Cancer Cell Line Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the application of Magl-IN-14 in the PC3 human prostate cancer cell line. The following application notes and protocols are based on studies conducted with the well-characterized and structurally similar monoacylglycerol lipase (MAGL) inhibitor, JZL184 . While this compound is expected to exhibit a comparable mechanism of action, its specific effects, such as IC50 values and precise quantitative impacts on apoptosis and the cell cycle in PC3 cells, have not been documented in publicly available scientific literature. The provided information serves as a comprehensive guide to studying the effects of MAGL inhibition in the PC3 cell line, using JZL184 as a representative compound.
Introduction
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in lipid metabolism by hydrolyzing monoacylglycerols (MAGs) into free fatty acids (FFAs) and glycerol. In the context of cancer, particularly aggressive prostate cancer, MAGL is frequently overexpressed. Its inhibition in the PC3 cell line, an androgen-independent and highly metastatic prostate cancer model, has been shown to impede cancer cell aggressiveness. The mechanism of action is twofold: 1) it leads to the accumulation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can have anti-proliferative and pro-apoptotic effects through cannabinoid receptor activation, and 2) it reduces the pool of FFAs, which are essential building blocks for pro-tumorigenic signaling lipids like prostaglandins and lysophosphatidic acid. Therefore, MAGL inhibitors, such as JZL184 and putatively this compound, represent a promising therapeutic strategy for advanced prostate cancer.
Data Presentation
The following tables summarize the quantitative effects of the MAGL inhibitor JZL184 on the PC3 cell line as reported in scientific literature.
Table 1: Effect of JZL184 on Lipid Levels in PC3 Cells
| Lipid Species | Treatment | Fold Change vs. Control (DMSO) |
| Monoacylglycerols (MAGs) | ||
| 2-Arachidonoylglycerol (2-AG) | JZL184 (1 µM, 4h) | Increased |
| C16:0 MAG | JZL184 (1 µM, 4h) | Increased |
| C18:0 MAG | JZL184 (1 µM, 4h) | Increased |
| C18:1 MAG | JZL184 (1 µM, 4h) | Increased |
| Free Fatty Acids (FFAs) | ||
| Arachidonic Acid (C20:4 FFA) | JZL184 (1 µM, 4h) | Decreased |
| C16:0 FFA | JZL184 (1 µM, 4h) | Decreased |
| C18:0 FFA | JZL184 (1 µM, 4h) | Decreased |
| C18:1 FFA | JZL184 (1 µM, 4h) | Decreased |
| Other Lipids | ||
| Lysophosphatidic Acid (LPA) | JZL184 (1 µM, 4h) | Decreased |
| Phosphatidic Acids (PAs) | JZL184 (1 µM, 4h) | Decreased |
| Lysophosphatidyl Ethanolamines (LPEs) | JZL184 (1 µM, 4h) | Decreased |
Table 2: Functional Effects of MAGL Inhibition by JZL184 on PC3 Cells
| Parameter | Treatment | Observation |
| Cell Proliferation | JZL184 (1 µM, 7 days) in the absence of EGF | Small mitogenic effect |
| Cell Proliferation | JZL184 (1 µM, 7 days) in the presence of EGF (10 ng/ml) | Anti-proliferative effect |
| EGFR Expression | JZL184 (1 µM) | Can affect EGFR expression, particularly in the context of CB1 receptor levels |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of MAGL inhibitors on the PC3 cell line.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.
Materials:
-
PC3 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound or JZL184 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed PC3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound or JZL184 in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard apoptosis detection methods.
Materials:
-
PC3 cells
-
6-well plates
-
This compound or JZL184
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed PC3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or JZL184 for a specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for cell cycle analysis.
Materials:
-
PC3 cells
-
6-well plates
-
This compound or JZL184
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed PC3 cells in 6-well plates and treat with the MAGL inhibitor as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of MAGL Inhibition in PC3 Cells```dot
Caption: Workflow for MTT-based cell viability assay.
Logical Relationship in Apoptosis Analysis```dot
Application Notes and Protocols for In Vivo Administration of Monoacylglycerol Lipase (MAGL) Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to an increase in 2-AG levels in the brain and peripheral tissues, which in turn modulates various physiological and pathological processes. This makes MAGL a promising therapeutic target for a range of conditions, including neurodegenerative diseases, neuroinflammation, pain, and cancer.[3][4] This document provides detailed application notes and protocols for the in vivo administration of MAGL inhibitors in mouse models, using the reversible inhibitor MAGLi 432 and the irreversible inhibitor JZL184 as primary examples.
MAGL Signaling Pathway
Inhibition of MAGL enhances the effects of 2-AG at cannabinoid receptors (CB1 and CB2) and reduces the production of downstream pro-inflammatory mediators derived from arachidonic acid.
Caption: MAGL inhibition blocks 2-AG degradation, enhancing CB1 receptor signaling and reducing pro-inflammatory prostaglandin synthesis.
Data Presentation: In Vivo Efficacy of MAGL Inhibitors
The following tables summarize quantitative data from studies using MAGL inhibitors in various mouse models.
Table 1: Reversible MAGL Inhibitor - MAGLi 432
| Parameter | Value | Mouse Model | Source |
| Dose | 1 mg/kg | CD-1 mice | [1][2] |
| Route of Administration | Intraperitoneal (i.p.) | CD-1 mice | [1][2] |
| Frequency | Once daily for 3 consecutive days | CD-1 mice | [1][2] |
| Effect on MAGL Activity | Reduced to almost undetectable levels in cortical brain homogenates | CD-1 mice | [1][2] |
| Effect on 2-AG Levels | ~10-fold increase in brain cortical tissue | CD-1 mice | [2] |
| Effect on Arachidonic Acid | Significantly lower in LPS-treated groups | CD-1 mice | [2] |
Table 2: Irreversible MAGL Inhibitor - JZL184
| Parameter | Value | Mouse Model | Application | Source |
| Dose (Acute) | 4 - 16 mg/kg | C57BL/6J mice | Neuropathic Pain | [5] |
| 40 mg/kg | C57BL/6J mice | Endocannabinoid Metabolism | [6] | |
| Dose (Chronic) | 10 mg/kg | P301S tau TG mice | Alzheimer's Disease Model | [7] |
| 40 mg/kg | C57BL/6J mice | CB1 Receptor Desensitization | [8] | |
| Route of Administration | Intraperitoneal (i.p.) | Various | Multiple | [5][6][7][8] |
| Oral (p.o.) | C57Bl/6J mice | General Inhibition | [3] | |
| Frequency (Chronic) | Three times per week for 8 weeks | P301S tau TG mice | Alzheimer's Disease Model | [7] |
| Once daily for 6 consecutive days | C57BL/6J mice | CB1 Receptor Desensitization | [8] | |
| Effect on 2-AG Levels | ~8-fold increase in brain (16 mg/kg, i.p.) | C57BL/6J mice | General Inhibition | [4] |
| Up to 10-fold increase in brain (40 mg/kg, i.p.) | C57BL/6J mice | CB1 Receptor Desensitization | [8] | |
| Effect on Arachidonic Acid | Concomitant decrease in brain | MAGL knockout mice | General Inhibition | [3] |
Experimental Protocols
Below are detailed protocols for the in vivo administration of MAGL inhibitors based on published studies.
Protocol 1: Administration of MAGLi 432 in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol is adapted from a study investigating the effects of MAGLi 432 on neuroinflammation.[1][2]
Objective: To assess the in vivo target engagement and efficacy of MAGLi 432 in a mouse model of LPS-induced neuroinflammation.
Materials:
-
MAGLi 432
-
Vehicle (e.g., saline, or a solution of ethanol, Cremophor EL, and saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Male CD-1 mice
-
Standard animal housing and handling equipment
-
Syringes and needles for intraperitoneal injection
Experimental Workflow:
Caption: Workflow for in vivo MAGLi 432 administration in an LPS-induced neuroinflammation mouse model.
Procedure:
-
Animal Acclimation: Acclimate male CD-1 mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to one of three treatment groups:
-
Group 1: NaCl + Vehicle
-
Group 2: LPS + MAGLi 432
-
Group 3: LPS + Vehicle
-
-
Drug Preparation:
-
Prepare LPS solution in sterile, pyrogen-free saline.
-
Prepare MAGLi 432 in the chosen vehicle at the desired concentration for a 1 mg/kg dose. The vehicle composition should be optimized for solubility and biocompatibility.
-
-
Administration:
-
On three consecutive days, administer either NaCl or LPS (1 mg/kg) via intraperitoneal (i.p.) injection.
-
Thirty minutes after the NaCl/LPS injection, administer either the vehicle or MAGLi 432 (1 mg/kg) via i.p. injection.
-
-
Tissue Collection and Analysis:
-
At a predetermined time point after the final injection (e.g., 2 hours), euthanize the mice.
-
Rapidly dissect and collect cortical brain tissue.
-
Homogenize the tissue for subsequent analysis.
-
Assess MAGL activity using Activity-Based Protein Profiling (ABPP).
-
Measure levels of 2-AG, arachidonic acid, and prostaglandins using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Chronic Administration of JZL184 in a Tau Mouse Model of Alzheimer's Disease
This protocol is based on a study evaluating the therapeutic potential of JZL184 in a mouse model of tauopathy.[7]
Objective: To determine the long-term effects of MAGL inhibition on tau pathology and cognitive function.
Materials:
-
JZL184
-
Vehicle (e.g., 1:1:18 solution of ethanol:Cremophor EL:saline)
-
P301S tau transgenic mice and wild-type littermates (5 months of age)
-
Standard animal housing and handling equipment
-
Syringes and needles for intraperitoneal injection
-
Equipment for behavioral testing (e.g., Morris water maze)
Procedure:
-
Animal and Drug Preparation:
-
Use 5-month-old P301S tau transgenic mice and their age-matched wild-type controls.
-
Prepare JZL184 in the vehicle at a concentration suitable for a 10 mg/kg dose.
-
-
Chronic Administration:
-
Administer JZL184 (10 mg/kg, i.p.) or vehicle to the mice three times per week for 8 consecutive weeks.
-
-
Behavioral Assessment:
-
After the 8-week treatment period (at 7 months of age), conduct behavioral tests to assess spatial learning and memory (e.g., Morris water maze).
-
-
Biochemical and Histological Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Perform ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) in hippocampal tissue.
-
Conduct immunohistochemistry and Western blotting to analyze markers of astrogliosis, phosphorylated tau, and synaptic proteins.
-
Important Considerations
-
Choice of Inhibitor: The choice between a reversible (e.g., MAGLi 432) and an irreversible (e.g., JZL184) inhibitor will depend on the experimental goals. Chronic administration of irreversible inhibitors has been associated with CB1 receptor desensitization and the development of tolerance.[8]
-
Vehicle Selection: The vehicle used to dissolve the MAGL inhibitor should be carefully selected to ensure solubility and minimize any potential toxicity or behavioral effects.
-
Route of Administration: The route of administration (i.p., oral, subcutaneous) can influence the pharmacokinetics and bioavailability of the inhibitor.[3]
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal dose for the specific mouse model and desired biological effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize MAGL inhibitors to investigate the role of the endocannabinoid system in various physiological and pathological contexts in mouse models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-14 as a tool for pain and inflammation studies
Application Notes and Protocols for Researchers
This document provides detailed information and experimental protocols for utilizing Magl-IN-14, a selective inhibitor of monoacylglycerol lipase (MAGL), as a tool for studying pain and inflammation. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2, producing analgesic effects.[1] Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[1] This dual mechanism of action makes MAGL inhibitors valuable tools for investigating the roles of the endocannabinoid system in pain and inflammation. While several MAGL inhibitors are available, this document focuses on a compound referred to here as this compound for its utility in preclinical models.
Mechanism of Action
This compound selectively inhibits the MAGL enzyme, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol. This leads to elevated levels of 2-AG in various tissues, including the brain and peripheral sites of inflammation. The increased 2-AG potentiates signaling through cannabinoid receptors, which are known to play a crucial role in pain perception and inflammatory processes. By simultaneously reducing the substrate for prostaglandin synthesis, this compound offers a two-pronged approach to mitigating pain and inflammation.
Data Presentation
The following tables summarize the quantitative data for this compound and other commonly used MAGL inhibitors for comparative purposes.
Table 1: In Vitro Potency of MAGL Inhibitors
| Compound | Target | IC50 / Ki | Species | Assay Conditions | Reference |
| This compound ((2S,9Z)-octadec-9-ene-1,2-diamine) | MAGL | Ki: 21.8 μM | Rat Brain | Radiometric assay | [2] |
| JZL184 | MAGL | IC50: 8 nM | Human | ABPP | [3] |
| KML29 | MAGL | IC50: 15 nM | Mouse Brain | ABPP | [4] |
| MJN110 | MAGL | IC50: 2.1 nM | Human | Enzymatic assay | [3] |
| MAGL-IN-1 | MAGL | IC50: 80 nM | Not Specified | Not Specified | [4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Compound | Animal Model | Endpoint | Effective Dose (ED50) | Route of Administration | Reference |
| This compound ((2S,9Z)-octadec-9-ene-1,2-diamine) | Carrageenan-induced paw edema (Rat) | Anti-inflammatory | 0.01 mmol/kg | Intraperitoneal (i.p.) | [2] |
| This compound ((2S,9Z)-octadec-9-ene-1,2-diamine) | Acetic acid writhing test (Rat) | Analgesic | 3.6 mg/kg (effective dose) | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methods to assess the anti-inflammatory properties of this compound.[5][6]
Materials:
-
This compound
-
Vehicle (e.g., saline, or a mixture of saline, ethanol, and Emulphor)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the rats. A typical pre-treatment time is 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The peak edema is typically observed around 3-5 hours.[5]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.
Protocol 2: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test in Rats
This protocol is a standard method for evaluating the analgesic effects of compounds.[2][7]
Materials:
-
This compound
-
Vehicle
-
0.6% (v/v) Acetic acid solution in sterile saline
-
Male Wistar rats (180-220 g)
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate rats as described in Protocol 1.
-
Drug Preparation: Prepare this compound in the appropriate vehicle.
-
Drug Administration: Administer this compound or vehicle i.p. to the rats. A typical pre-treatment time is 30-60 minutes.
-
Induction of Writhing: Inject 10 mL/kg of 0.6% acetic acid solution i.p.
-
Observation: Immediately after the acetic acid injection, place each rat in an individual observation chamber and start a stopwatch.
-
Counting Writhes: Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [ (W_control - W_treated) / W_control ] x 100 Where W is the number of writhes.
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow for In Vivo Studies
References
- 1. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 5. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Magl-IN-14: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Magl-IN-14, a potent Monoacylglycerol Lipase (MAGL) inhibitor, across various cell lines. These guidelines are intended to assist researchers in accurately assessing the potency of this compound and understanding its mechanism of action within cellular contexts.
Introduction to this compound and its Target: MAGL
Monoacylglycerol Lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] The inhibition of MAGL leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2) and produce various physiological effects, including analgesic, anti-inflammatory, and neuroprotective responses.[2] Furthermore, by reducing the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins, MAGL inhibition offers a therapeutic strategy for various diseases, including cancer.[3][4] this compound is a potent inhibitor of MAGL, demonstrating significant efficacy in various cell-based assays.
Quantitative Data Summary
The inhibitory potency of this compound and other notable MAGL inhibitors has been determined in several cell lines. The following tables summarize the available IC50 values.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HEK293 | Human Embryonic Kidney | 0.00289 | [5] |
| PC3 | Human Prostate Cancer | 0.002 | [5] |
Table 2: Comparative IC50 Values of Other MAGL Inhibitors
| Inhibitor | Cell Line/Enzyme Source | IC50 (nM) | Reference |
| JZL184 | Mouse Brain Membranes | 8 | [2] |
| JZL184 | Human MAGL (expressed in COS-7 cells) | 2 | [6] |
| KML29 | B16-F10 (Melanoma) | pIC50 ≥ 5 | [7] |
| KML29 | HT-29 (Colon Cancer) | pIC50 ≥ 5 | [7] |
| MAGLi 432 | Human MAGL (enzymatic assay) | 4.2 | [8][9] |
| MAGLi 432 | Mouse MAGL (enzymatic assay) | 3.1 | [8][9] |
| MAGLi 432 | Human Brain Lysates | 1-10 | [8][9] |
| MAGLi 432 | Mouse Brain Lysates | 1-10 | [8][9] |
| MAGLi 432 | Human Pericytes (in vitro) | < 10 | [8][9] |
Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Caption: MAGL Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Two primary methodologies are presented for determining the IC50 value of this compound: a cell-based viability assay and a direct enzymatic activity assay.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of an inhibitor is depicted below.
Caption: General Experimental Workflow for IC50 Determination.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indirect measure of cell viability.
Materials:
-
Target cell lines (e.g., HEK293, PC3, or other cancer cell lines)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.0001 µM to 10 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 2: MAGL Enzymatic Activity Assay (Fluorogenic Substrate-Based)
This protocol directly measures the enzymatic activity of MAGL in cell lysates in the presence of this compound.
Materials:
-
Target cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
DMSO
-
Fluorogenic MAGL substrate (e.g., AA-HNA)[7]
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[7]
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to confluency.
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve a range of final concentrations.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a fixed amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Add the prepared this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control (assay buffer only).
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to each well.[7]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., every minute for 30 minutes).[7]
-
Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.
-
Calculate the percentage of MAGL inhibition for each concentration using the following formula: % Inhibition = (1 - (Rate of Treated Sample / Rate of Vehicle Control)) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to accurately determine the IC50 of this compound in various cell lines. The choice between a cell viability assay and a direct enzymatic assay will depend on the specific research question. The cell viability assay provides information on the overall cellular response to the inhibitor, while the enzymatic assay offers a direct measure of target engagement. By following these detailed procedures, researchers can generate reliable and reproducible data to advance the understanding and development of MAGL inhibitors as potential therapeutic agents.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiangiogenic Action of JZL184 on Endothelial Cells via Inhibition of VEGF Expression in Hypoxic Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-14: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Magl-IN-14 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule that modulates a variety of physiological processes, including pain, inflammation, and neurotransmission. Inhibition of MAGL by this compound leads to an accumulation of 2-AG, thereby potentiating its effects. This document provides detailed application notes, protocols, and purchasing information for the use of this compound in research settings.
Purchasing Information
This compound is available from various chemical suppliers. Below is a summary of the information for procurement:
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |
| MedChemExpress | HY-162304 | 2770967-04-7 | C₁₇H₁₇F₆N₃O₃ | 425.33 g/mol | >98% |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of MAGL. The primary mechanism of action is the blockade of the active site of the MAGL enzyme, preventing the breakdown of 2-AG. This leads to an elevation of 2-AG levels in various tissues, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.
The inhibition of MAGL also has a significant impact on the eicosanoid signaling pathway. By preventing the hydrolysis of 2-AG, this compound reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. This dual action of enhancing endocannabinoid signaling and reducing pro-inflammatory mediators makes this compound a valuable tool for studying a range of physiological and pathological processes.
Signaling Pathway Modulated by this compound
The following diagram illustrates the central role of MAGL in the endocannabinoid and arachidonic acid pathways and the effect of its inhibition by this compound.
Troubleshooting & Optimization
Magl-IN-14 solubility and stability in experimental buffers
An Essential Guide for Researchers on the Solubility and Stability of a Potent MAGL Inhibitor
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Magl-IN-14. Below you will find frequently asked questions (FAQs), troubleshooting tips, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of Monoacylglycerol Lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2][3] By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation.[4] This has two major downstream effects: enhanced activation of cannabinoid receptors (CB1 and CB2) by 2-AG and a reduction in the production of AA, a key precursor to pro-inflammatory signaling molecules like prostaglandins.[5][6]
Q2: What is the best solvent for dissolving this compound?
Like many small molecule inhibitors, this compound is expected to have low solubility in aqueous solutions. For initial stock solutions, an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions. Other organic solvents like ethanol and dimethylformamide (DMF) may also be used, but DMSO is typically preferred for its high solvating power and compatibility with most in vitro assays at low final concentrations.[7]
Q3: How do I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in a high-purity organic solvent like DMSO. This allows for small volumes to be added to your experimental buffer, minimizing the final concentration of the organic solvent. Please see the detailed "Protocol for Stock Solution Preparation" below.
Q4: My compound has precipitated in my experimental buffer. What should I do?
Precipitation in aqueous buffers is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most likely cause is that the final concentration of this compound exceeds its solubility limit in your specific buffer. Try using a lower final concentration.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) as higher concentrations can be toxic to cells and may affect experimental outcomes.[8]
-
Sonication: Gentle sonication of the final solution can sometimes help redissolve small amounts of precipitate.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the temperature stability of the compound and other components in your buffer.
-
Consider Additives: For certain experimental needs, solubility-enhancing agents like specific surfactants or cyclodextrins could be tested, but their compatibility with the assay must be validated.
Q5: How should I store this compound?
-
Solid Compound: The solid (powder) form of this compound should be stored at -20°C for long-term stability.
-
Stock Solutions: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When handled properly, DMSO stocks of similar inhibitors can be stable for extended periods.[7]
-
Aqueous Solutions: It is strongly recommended to prepare working dilutions in aqueous buffers fresh on the day of the experiment. Aqueous solutions of hydrophobic compounds are generally not stable for long-term storage, and it is advised not to store them for more than one day.[7]
Solubility Data
While specific quantitative solubility data for this compound in various buffers is not widely published, the table below provides general guidance based on typical properties of similar lipophilic MAGL inhibitors.[7][9] It is critical for researchers to empirically determine the kinetic solubility in their specific experimental buffer.
| Solvent/Buffer | Expected Solubility | Recommendations |
| DMSO | High (≥30 mg/mL) | Recommended for primary stock solutions. |
| Ethanol | Low to Moderate (~0.5 mg/mL) | Can be used, but may be less effective than DMSO. |
| DMF | High (≥30 mg/mL) | An alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very Low / Sparingly Soluble | Prepare fresh dilutions from DMSO stock for immediate use.[7] |
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years (for similar inhibitors)[7] | Protect from moisture and light. |
| DMSO Stock Solution | -20°C or -80°C | Several months to a year | Aliquot to avoid freeze-thaw cycles. Purge with inert gas if possible.[7] |
| Aqueous Working Solution | 2-8°C or Room Temperature | ≤ 24 hours | Prepare fresh before each experiment. Do not store.[7] |
Experimental Protocols & Methodologies
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 1 mg of a compound with a molecular weight of 400 g/mol , you would add 250 µL of DMSO).
-
Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the tube for 1-2 minutes. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Store Properly: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol for Kinetic Solubility Assessment
Kinetic solubility measures how much of a compound, added from a concentrated organic stock, will remain dissolved in an aqueous buffer.[8][10][11]
-
Prepare Compound Plate: In a 96-well plate, perform serial dilutions of your this compound DMSO stock solution with DMSO to create a range of concentrations.
-
Add Aqueous Buffer: Add your experimental aqueous buffer (e.g., PBS, pH 7.4) to each well, typically diluting the DMSO stock 100-fold (e.g., 2 µL of DMSO stock into 198 µL of buffer). This ensures the final DMSO concentration is low (e.g., 1%).
-
Incubate: Shake the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure Precipitation: Analyze the plate for precipitation. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering or by measuring the concentration of the supernatant after filtration or centrifugation.[10][12]
-
Determine Solubility Limit: The highest concentration that does not show significant precipitation is considered the kinetic solubility limit under those conditions.
Visualizations
MAGL Signaling Pathway and Inhibition
Experimental Workflow for this compound Usage
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting Magl-IN-14 experiments for reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Magl-IN-14, a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL). Our goal is to help you achieve reproducible and reliable results in your experiments.
Troubleshooting Guides
Inconsistent IC50 Values or Variable Inhibition
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue with covalent inhibitors like this compound and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Pre-incubation Time: this compound is an irreversible inhibitor that acts in a time-dependent manner. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments before adding the substrate. A longer pre-incubation will generally lead to a lower apparent IC50.
-
Enzyme Concentration: The IC50 of irreversible inhibitors is highly dependent on the enzyme concentration. Use a consistent and validated concentration of MAGL in your assays.
-
Solubility of this compound: Poor solubility can lead to inaccurate concentrations of the active inhibitor. Ensure that your stock solution is fully dissolved and consider the use of sonication for better dispersion.[1][2] It is also crucial to check for precipitation in your assay buffer.
-
Stability in Assay Buffer: The stability of carbamate-based inhibitors can be pH-dependent.[3] Verify the stability of this compound in your specific assay buffer and timeframe. Degradation of the inhibitor will lead to reduced potency.
-
Presence of Nucleophiles: High concentrations of nucleophilic reagents, such as DTT or β-mercaptoethanol, in the assay buffer can compete with the enzyme's catalytic serine for binding to the inhibitor, leading to an underestimation of its potency.
Unexpected Off-Target Effects
Question: I am observing effects in my cellular or in vivo model that are inconsistent with MAGL inhibition alone. Could this compound have off-target effects?
Answer: While many MAGL inhibitors are highly selective, off-target activity is a potential concern, especially at higher concentrations.
-
Selectivity Profile: this compound belongs to a class of inhibitors that can sometimes interact with other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6).[2] It is crucial to consult the selectivity profile of the specific inhibitor you are using.
-
Dose-Response Analysis: Perform careful dose-response experiments. Off-target effects are more likely to occur at concentrations significantly higher than the IC50 for MAGL.
-
Control Experiments: Use a structurally related but inactive control compound if available. Additionally, consider using a mechanistically different MAGL inhibitor to confirm that the observed phenotype is due to MAGL inhibition.
-
Genetic Knockdown/Knockout: If possible, validate your findings using siRNA-mediated knockdown or in cells/animals with a genetic knockout of MAGL to confirm that the phenotype is on-target.
Poor In Vivo Efficacy or Reproducibility
Question: My in vivo experiments with this compound are showing inconsistent results or a lack of efficacy. What should I check?
Answer: In vivo experiments introduce additional layers of complexity. Here are key areas to troubleshoot:
-
Formulation and Administration: Due to potential solubility issues, the formulation and administration route are critical. Some MAGL inhibitors require specific vehicles and sonication to ensure proper suspension for intraperitoneal injections.[1][2] Ensure your formulation is optimized and consistent.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and dosing frequency should be based on PK/PD studies. Insufficient brain penetration or rapid clearance can lead to a lack of efficacy.[3]
-
Chronic Dosing Effects: Chronic administration of irreversible MAGL inhibitors can lead to desensitization of the CB1 receptor, tolerance to the inhibitor's effects, and physical dependence.[4][5][6] This is a critical consideration for the interpretation of long-term studies. Consider including assessments of CB1 receptor function in your experimental design.
-
Species Differences: The potency of some MAGL inhibitors can differ between species (e.g., mouse vs. rat).[1] Ensure the inhibitor is effective in your chosen animal model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of monoacylglycerol lipase (MAGL).[3] It forms a covalent bond with the catalytic serine residue (Ser122 in humans) in the active site of the enzyme, leading to its inactivation.[1][7] This prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in an anhydrous solvent such as DMSO to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C. For aqueous working solutions, it is advisable to prepare them fresh for each experiment and be mindful of the inhibitor's solubility limits in aqueous buffers.
Q3: What are the expected downstream effects of MAGL inhibition by this compound?
Inhibition of MAGL by this compound leads to an increase in the levels of its primary substrate, 2-AG.[8] This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2).[8] Additionally, by preventing the breakdown of 2-AG, MAGL inhibition reduces the production of arachidonic acid and its downstream pro-inflammatory metabolites, such as prostaglandins.[3][9]
Q4: Can I use reducing agents like DTT in my assay buffer?
Caution is advised when using high concentrations of reducing agents like DTT. These nucleophilic compounds can potentially react with the electrophilic "warhead" of covalent inhibitors like this compound, leading to inactivation of the inhibitor and an underestimation of its potency. If a reducing agent is necessary for enzyme stability, its concentration should be minimized and kept consistent across all experiments.
Q5: What are the key differences between reversible and irreversible MAGL inhibitors?
Reversible inhibitors bind non-covalently to the enzyme and their effect is dependent on the concentration of the inhibitor. In contrast, irreversible inhibitors like this compound form a stable covalent bond, leading to a sustained pharmacological response.[3] However, this can also lead to challenges such as off-target effects and receptor desensitization with chronic use.[8][10]
Data Presentation
Table 1: Comparative IC50 Values of Common MAGL Inhibitors
| Inhibitor | Target | IC50 (nM) | Species | Notes |
| JZL184 | MAGL | ~8 | Human | Irreversible, carbamate-based. Can have off-target effects on FAAH at higher concentrations.[9] |
| KML29 | MAGL | ~2.5 | Human | Irreversible, hexafluoroisopropyl carbamate. Improved selectivity over FAAH compared to JZL184.[2][9] |
| MJN110 | MAGL | ~2.1 | Human | Irreversible, N-hydroxysuccinimidyl carbamate.[9] |
| SAR127303 | MAGL | 48 | Human | Irreversible, piperidine carbamate.[11] |
| MAGLi 432 | MAGL | 4.2 | Human | Reversible, non-covalent.[9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
General Protocol for In Vitro MAGL Activity Assay
This protocol provides a general framework for assessing this compound activity. Specific parameters may need to be optimized for your experimental setup.
-
Reagents and Buffers:
-
MAGL enzyme (recombinant or from tissue homogenates)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
Substrate (e.g., a fluorogenic substrate like arachidonoyl-1-thio-glycerol or radiolabeled 2-oleoylglycerol)[12]
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
In a microplate, add the MAGL enzyme preparation to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This step is critical for irreversible inhibitors.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the appropriate output (e.g., fluorescence or radioactivity).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro MAGL inhibition assay.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged Monoacylglycerol Lipase Blockade Causes Equivalent Cannabinoid Receptor Type 1 Receptor–Mediated Adaptations in Fatty Acid Amide Hydrolase Wild-Type and Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Magl-IN-14 for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Magl-IN-14, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results in your studies.
Troubleshooting Guide
Issue 1: Lower than Expected Inhibition of MAGL Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify calculations for stock solution and final dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or lower, protected from light, to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Ensure the assay buffer pH is optimal for MAGL activity (typically around 7.2-7.5).[1][2] Verify the incubation time and temperature as per the protocol. |
| High Cell Density or Protein Concentration | The amount of target enzyme may be too high for the given inhibitor concentration. Try reducing the cell number or protein concentration in your assay. |
| Presence of Competing Substrates | Ensure that the concentration of the substrate used in the assay is appropriate. Very high substrate concentrations can compete with the inhibitor. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to minimize variations. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Check for cell clumping and discard if present. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Incomplete Inhibitor Solubilization | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing further dilutions. Vortex the stock solution before use. |
Issue 3: Observed Cytotoxicity at Effective Inhibitory Concentrations
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | Determine the IC50 for MAGL inhibition and the CC50 (50% cytotoxic concentration) for your cell line. Aim to use a concentration that provides maximal inhibition with minimal cytotoxicity. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor). |
| Off-target Effects | While this compound is reported to be selective, at very high concentrations, off-target effects can occur.[4] Use the lowest effective concentration possible. Consider using a secondary, structurally different MAGL inhibitor to confirm that the observed phenotype is due to MAGL inhibition. |
| Prolonged Incubation Time | Reduce the duration of inhibitor treatment. A time-course experiment can help determine the minimum time required to achieve maximal inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL).[4] It acts by binding to the active site of the MAGL enzyme, thereby preventing the hydrolysis of its primary substrate, 2-arachidonoylglycerol (2-AG), into arachidonic acid and glycerol.[5][6]
Q2: What are the recommended starting concentrations for in vitro experiments?
The IC50 of this compound for human and mouse MAGL is approximately 4.2 nM and 3.1 nM, respectively, in enzymatic assays.[4][7] For cell-based assays, a common starting point is to perform a dose-response curve ranging from 10 nM to 10 µM.[4][7] A concentration of 1 µM has been shown to be effective for in vitro MAGL inhibition studies.[4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[3] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What controls should I include in my experiments?
-
Vehicle Control: Cells or enzyme treated with the same volume of solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to account for any effects of the solvent itself.
-
Untreated Control: Cells or enzyme that are not exposed to either the inhibitor or the vehicle.
-
Positive Control Inhibitor (Optional): A well-characterized MAGL inhibitor (e.g., JZL184) can be used to confirm the validity of the assay system.
Q5: How can I confirm that this compound is inhibiting MAGL in my cells?
The most direct way is to perform a MAGL activity assay on lysates from cells treated with this compound versus control-treated cells. A significant reduction in the hydrolysis of a MAGL substrate will confirm inhibition. Additionally, measuring the downstream effects, such as an increase in 2-AG levels or a decrease in arachidonic acid levels, can provide further evidence of target engagement.[7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Enzyme | IC50 (nM) | Assay Type |
| Human MAGL | 4.2 | Enzymatic Assay[4][7] |
| Mouse MAGL | 3.1 | Enzymatic Assay[4][7] |
| Human Neurovascular Unit Cells | < 10 | Activity-Based Protein Profiling (ABPP)[4][7] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Starting Concentration Range | Notes |
| Enzymatic Assays | 0.1 nM - 1 µM | To determine the IC50 value. |
| Cell-Based Assays | 10 nM - 10 µM | To assess cellular potency and potential cytotoxicity.[4][7] |
| In Vivo Studies (Mouse) | 1 mg/kg | Has been shown to effectively reduce MAGL activity.[4] |
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods.[8][9]
Materials:
-
This compound
-
MAGL enzyme source (recombinant protein or cell/tissue lysate)
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[1]
-
Fluorogenic MAGL substrate (e.g., 4-Nitrophenylacetate or a more specific substrate)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in MAGL Assay Buffer to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.
-
Prepare the MAGL enzyme solution in ice-cold MAGL Assay Buffer.
-
Prepare the MAGL substrate solution in the assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of MAGL Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 20 µL of the MAGL enzyme solution to all wells except for the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the MAGL substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the activity in the inhibitor-treated wells to the activity in the vehicle-treated wells (set as 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance of the inhibitor-treated wells to the absorbance of the vehicle-treated wells (set as 100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration to determine the CC50 value.
-
Visualizations
Caption: The MAGL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Investigating MAGL Inhibitors and the Potential for CB1 Receptor Desensitization
Disclaimer: Information regarding a specific compound designated "Magl-IN-14" is not available in the public domain. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of any novel monoacylglycerol lipase (MAGL) inhibitor to induce cannabinoid receptor 1 (CB1) desensitization. It uses the well-characterized irreversible inhibitor JZL184 and the reversible inhibitor MAGLi 432 as examples to illustrate key concepts and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a MAGL inhibitor like this compound could lead to CB1 receptor desensitization?
A1: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a full agonist at CB1 receptors.[1] By inhibiting MAGL, the synaptic concentration of 2-AG increases, leading to persistent and elevated activation of CB1 receptors.[2] Chronic overstimulation of G-protein coupled receptors (GPCRs), such as the CB1 receptor, can trigger cellular adaptive mechanisms including receptor desensitization, which involves uncoupling from G-proteins, and downregulation, which is a decrease in the total number of receptors.[3][4]
Q2: Is CB1 receptor desensitization an expected outcome for all MAGL inhibitors?
A2: Not necessarily. The risk of CB1 desensitization appears to be strongly linked to the inhibitor's mechanism of action. Chronic administration of irreversible MAGL inhibitors, such as JZL184, has been shown to cause significant CB1 receptor desensitization and downregulation.[3] In contrast, reversible MAGL inhibitors are being developed with the aim of providing therapeutic benefits while avoiding this adverse effect, as they allow for more physiological control over 2-AG levels.[5]
Q3: My experiments with this compound show a loss of analgesic effect over time. Could this be due to CB1 desensitization?
A3: Yes, a time-dependent loss of in vivo efficacy (pharmacological tolerance) is a hallmark of CB1 receptor desensitization.[3] If this compound is an irreversible inhibitor, this would be a likely explanation. To confirm this, you would need to conduct ex vivo or in vitro assays to directly measure changes in CB1 receptor density and function in tissues from chronically treated animals.
Q4: What are the key assays to determine if this compound is causing CB1 receptor desensitization?
A4: A comprehensive assessment involves evaluating changes in receptor number, G-protein coupling, and downstream signaling. The key assays are:
-
Radioligand Binding Assays: To quantify the density of CB1 receptors (Bmax) in the membrane. A significant decrease in Bmax indicates receptor downregulation.
-
[³⁵S]GTPγS Binding Assays: To measure the functional coupling of CB1 receptors to their G-proteins. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates receptor desensitization.
-
cAMP Accumulation Assays: To assess the integrity of the downstream signaling pathway. A reduced ability of a CB1 agonist to inhibit forskolin-stimulated cAMP production suggests desensitization.
-
Western Blotting: To determine the total cellular levels of CB1 receptor protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in [³⁵S]GTPγS binding assay. | 1. Membrane preparation quality is poor.2. Suboptimal concentrations of GDP or radioligand.3. Degradation of reagents. | 1. Ensure membrane preparations are fresh or properly stored at -80°C. Perform a protein concentration assay to ensure consistent loading.2. Titrate GDP concentration (typically 10-30 µM) to find the optimal window for observing agonist stimulation.[6][7]3. Use fresh reagents and aliquot [³⁵S]GTPγS to avoid repeated freeze-thaw cycles. |
| No significant change in CB1 receptor Bmax after chronic treatment. | 1. The inhibitor may be reversible and not cause downregulation.2. Treatment duration or dose was insufficient.3. The primary effect is desensitization (uncoupling) without receptor loss. | 1. Characterize the inhibitor's mechanism (reversible vs. irreversible).2. Perform a time-course and dose-response study for the in vivo treatment.3. Rely on functional assays like [³⁵S]GTPγS binding, which are more sensitive to functional uncoupling than binding assays.[8] |
| High non-specific binding in radioligand assay. | 1. Inadequate washing steps.2. Radioligand concentration is too high.3. Filters not pre-soaked correctly. | 1. Ensure filters are washed rapidly and thoroughly with ice-cold buffer.2. Perform a saturation binding experiment to determine the optimal radioligand concentration (around the Kd value).3. Pre-soak filters in a buffer containing a high concentration of BSA or polyethyleneimine (PEI).[7] |
| CB1 receptor band is weak or smeared on Western blot. | 1. CB1 receptor is a membrane protein prone to aggregation.2. Low abundance of the receptor in the tissue/cell lysate.3. Poor antibody quality. | 1. Avoid boiling the samples before loading. Incubate at a lower temperature (e.g., 37°C for 30 min) in the sample buffer.[9]2. Use membrane-enriched fractions rather than whole-cell lysates.3. Validate the primary antibody using CB1 knockout tissue or cells to ensure specificity.[10] |
Data Presentation: MAGL Inhibitor Properties
Table 1: Comparative Properties of Representative MAGL Inhibitors.
| Property | JZL184 | MAGLi 432 | This compound |
|---|---|---|---|
| Mechanism of Action | Irreversible (covalent)[6] | Reversible (non-covalent)[5] | To be determined |
| Potency (IC₅₀) | ~8 nM (human MAGL)[5] | 4.2 nM (human MAGL)[5] | To be determined |
| Selectivity | Good selectivity for MAGL over FAAH, but some off-target activity at high concentrations.[11] | Highly selective for MAGL over other serine hydrolases.[5] | To be determined |
| Reported CB1 Desensitization | Yes, with chronic administration.[3] | Developed to avoid this; presumed no.[5] | To be determined |
Visualization of Pathways and Workflows
Signaling & Desensitization Pathway
Caption: MAGL inhibition increases 2-AG, activating CB1R, which can lead to GRK-mediated desensitization.
Experimental Workflow
Caption: Workflow for assessing CB1R desensitization after chronic MAGL inhibitor treatment.
Logical Relationship Diagram
Caption: Logic flow from inhibitor mechanism to the potential for CB1R desensitization.
Experimental Protocols
CB1 Receptor Radioligand Saturation Binding Assay
Objective: To determine the density of CB1 receptors (Bmax) in brain membranes from vehicle- vs. This compound-treated animals.
Materials:
-
Brain membranes (prepared from chronically treated and vehicle control animals).
-
Radioligand: [³H]SR141716A (a CB1 antagonist).
-
Non-specific binding control: Unlabeled SR141716A or CP55,940 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4 (ice-cold).
-
GF/B glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Perform a protein quantification assay (e.g., Bradford) on membrane preparations to normalize input.
-
In a 96-well plate, set up reactions in triplicate for total binding and non-specific binding (NSB).
-
Add 10-20 µg of membrane protein per well.
-
For total binding, add varying concentrations of [³H]SR141716A (e.g., 0.1 to 10 nM).
-
For NSB wells, add the same concentrations of [³H]SR141716A plus a high concentration of unlabeled ligand (e.g., 10 µM CP55,940).
-
Incubate the plate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration over pre-soaked GF/B filters using a cell harvester.
-
Wash filters three times with ice-cold Wash Buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot specific binding vs. radioligand concentration and use non-linear regression to determine Bmax (receptor density) and Kd (binding affinity). A significant decrease in Bmax in the this compound group compared to the vehicle group indicates receptor downregulation.[7]
Agonist-Stimulated [³⁵S]GTPγS Binding Assay
Objective: To measure the functional coupling of CB1 receptors to G-proteins.
Materials:
-
Brain membranes.
-
Radioligand: [³⁵S]GTPγS.
-
CB1 Agonist: CP55,940 or WIN55,212-2.
-
Reagents: GDP, adenosine deaminase.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
Procedure:
-
Thaw membrane preparations on ice. Pre-incubate membranes with adenosine deaminase (2 U/mL) for 15 min at 30°C.
-
In a 96-well plate, add 5-10 µg of membrane protein per well.
-
Add GDP to a final concentration of 10-30 µM (this must be optimized).
-
Add increasing concentrations of the CB1 agonist (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash filters three times with ice-cold wash buffer.
-
Quantify radioactivity using a scintillation counter.
-
Data Analysis: Plot the agonist-stimulated specific binding against the agonist concentration. Use non-linear regression to determine the Emax (maximal effect) and EC₅₀ (potency). A significant decrease in Emax in the this compound group indicates receptor desensitization (functional uncoupling).[6][7]
Western Blotting for Total CB1 Receptor Protein
Objective: To determine the total amount of CB1 receptor protein in brain homogenates.
Materials:
-
Brain homogenates.
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary Antibody: Validated anti-CB1 receptor antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
SDS-PAGE gels and transfer system.
-
Chemiluminescence substrate.
Procedure:
-
Lyse brain tissue homogenates in Lysis Buffer.
-
Determine protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer. Crucially, for CB1 receptors, avoid boiling. Instead, incubate at 37°C for 30 minutes to prevent aggregation.[9]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-CB1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescence substrate.
-
Image the blot using a digital imager.
-
Data Analysis: Perform densitometry analysis on the bands, normalizing the CB1 receptor signal to the loading control signal. A significant decrease in the normalized CB1 signal in the this compound group indicates downregulation.[10]
References
- 1. marshall.edu [marshall.edu]
- 2. researchgate.net [researchgate.net]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 6. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 7. Regional enhancement of cannabinoid CB1 receptor desensitization in female adolescent rats following repeated Δ9-tetrahydrocannabinol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blotting of the Endocannabinoid System | Springer Nature Experiments [experiments.springernature.com]
- 11. CB1 Stable Cell Line for Cannabinoid GPCR Screening | eENZYME LLC [eenzyme.com]
Addressing variability in Magl-IN-14 experimental results
Welcome to the technical support center for Magl-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation with this potent and selective MAGL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible and highly potent inhibitor of Monoacylglycerol Lipase (MAGL).[1][2] MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain into arachidonic acid (AA) and glycerol.[3][4][5] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a decrease in the levels of arachidonic acid and its downstream pro-inflammatory metabolites, such as prostaglandins.[1][2][3][6] This modulation of the endocannabinoid and eicosanoid signaling pathways is the basis for its potential therapeutic effects in various neurological and inflammatory conditions.[4][7][8][9]
Q2: What are the reported IC50 values for this compound and similar inhibitors?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This compound and other MAGL inhibitors have been characterized with the following potencies:
| Inhibitor | Target | IC50 Value | Reference |
| This compound (MAGLi 432) | Human MAGL | 4.2 nM | [1] |
| This compound (MAGLi 432) | Mouse MAGL | 3.1 nM | [1] |
| JZL184 | Human MAGL | 8 nM | [1] |
| KML29 | Human MAGL | 2.5 nM | [1] |
| MJN110 | Human MAGL | 2.1 nM | [1] |
| PF-06795071 | MAGL | 3 nM | [3] |
| Compound 9 (Takeda) | MAGL | 3.6 nM | [3] |
| JW651 | MAGL | 38 nM | [7] |
Q3: Is this compound an irreversible inhibitor?
No, this compound is a non-covalent, reversible inhibitor of MAGL.[1] This is a key distinction from other well-known MAGL inhibitors like JZL184, which are irreversible.[5][10] The reversibility of this compound may offer better pharmacological control and potentially reduce side effects associated with chronic, irreversible inhibition, such as CB1 receptor desensitization.[1][2]
Q4: What are the key differences between reversible and irreversible MAGL inhibitors?
| Feature | Reversible Inhibitors (e.g., this compound) | Irreversible Inhibitors (e.g., JZL184) |
| Binding | Non-covalent interaction with the enzyme's active site.[1] | Form a stable, covalent bond with the catalytic serine residue (Ser122) of MAGL.[3][5] |
| Duration of Action | Pharmacological effect is dependent on the pharmacokinetic properties of the compound. | Can lead to sustained inactivation of the enzyme, lasting up to 24 hours.[8] |
| Potential Side Effects | May have a lower risk of target-related side effects with chronic use.[1][2] | Chronic administration can lead to desensitization and downregulation of CB1 receptors, tolerance, and physical dependence.[1][2][10] |
| Selectivity | Can be designed to be highly selective. This compound shows high selectivity over other serine hydrolases.[1] | May have off-target effects on other serine hydrolases, such as FAAH, ABHD6, and carboxylesterases, especially in peripheral tissues.[5][8] |
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Increase in 2-AG Levels in Cell-Based Assays
Q: I treated my cells (e.g., primary astrocytes, pericytes) with this compound, but I'm not observing the expected increase in 2-AG levels. What could be the issue?
A: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:
-
Confirm MAGL Expression and Activity:
-
Problem: The cell type you are using may have low endogenous MAGL expression or activity.
-
Solution: Verify MAGL expression in your specific cell line or primary cell culture using Western blot or qPCR.[11] It's also important to confirm that the enzyme is active. An activity-based protein profiling (ABPP) assay can be used to assess the level of active MAGL.[1]
-
-
Optimize Inhibitor Concentration and Incubation Time:
-
Problem: The concentration of this compound may be too low, or the incubation time may be too short.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type. In vitro studies have shown that 1 µM is an effective concentration for significant MAGL inhibition in human brain microvascular endothelial cells (hCMEC/D3), primary human astrocytes, and pericytes, with incubation times around 6 hours.[1][6]
-
-
Check Compound Stability and Solubility:
-
Problem: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media, leading to a lower effective concentration. The compound may also degrade over time in culture media.
-
Solution: Ensure proper solubilization of this compound in a suitable solvent like DMSO before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment. It is also advisable to check for any precipitation in the media.
-
-
Assess Cell Health:
-
Problem: High concentrations of the inhibitor or the vehicle (DMSO) may be causing cytotoxicity, affecting cellular metabolism and 2-AG production.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound and the vehicle are not toxic to your cells.
-
-
Review Lipid Extraction and Analysis Protocol:
-
Problem: Inefficient extraction or degradation of 2-AG during sample processing can lead to artificially low measurements.
-
Solution: Ensure that your lipid extraction method is optimized for endocannabinoids and that samples are processed quickly and kept on ice to prevent enzymatic degradation. The use of LC-MS for quantification is highly recommended for its sensitivity and specificity.[1]
-
Issue 2: Variability in Arachidonic Acid (AA) Depletion Across Different Cell Types
Q: I'm using this compound and see a robust increase in 2-AG in all my cell lines, but the reduction in arachidonic acid is significant in some (e.g., astrocytes) and absent in others (e.g., brain endothelial cells). Is this expected?
A: Yes, this is an expected and reported phenomenon. The effect of MAGL inhibition on arachidonic acid levels is cell-type specific.[1][6]
-
Explanation: While MAGL is a primary source of arachidonic acid in the brain, particularly in astrocytes and pericytes, other enzymes like phospholipase A2 (PLA2) are major contributors to AA production in other cell types, including peripheral tissues.[1] In brain microvascular endothelial cells (BMECs), for instance, MAGL activity does not appear to be the primary regulator of arachidonic acid production in vitro.[1][6]
-
Recommendation: When designing your experiments, consider the specific metabolic pathways of arachidonic acid in your chosen cell model. The variability you are observing is likely a true biological difference and not an experimental artifact.
Issue 3: Lack of Expected Anti-inflammatory Effect in an In Vivo LPS Model
Q: I administered this compound to mice in an LPS-induced neuroinflammation model. While I can confirm MAGL inhibition and increased 2-AG in the brain, I am not seeing a reduction in pro-inflammatory cytokines like IL-1β and IL-6. Why might this be?
A: This is a complex issue that can be influenced by the specifics of the experimental model.
-
Confirmation of Target Engagement:
-
First, ensure that you have achieved sufficient target engagement in the brain. This can be confirmed by measuring 2-AG and arachidonic acid levels in brain homogenates via LC-MS and by assessing MAGL activity using ABPP.[1] A dose of 1 mg/kg (i.p.) has been shown to be sufficient to almost completely inhibit MAGL activity in the mouse brain.[1][2]
-
-
Timing and Dosage of LPS and Inhibitor:
-
The timing of inhibitor administration relative to the LPS challenge is critical. The inflammatory cascade induced by LPS is rapid and complex. The protective effects of MAGL inhibition may be more pronounced if the inhibitor is given prophylactically or very early in the inflammatory process.
-
The dose and route of LPS administration can also significantly impact the inflammatory response.
-
-
Complexity of Neuroinflammation:
-
It is important to note that published studies have also reported that despite robust MAGL inhibition and 2-AG elevation, this compound did not reduce the production of IL-1β and IL-6 in response to a multi-dose LPS challenge in mice.[1] In fact, under certain experimental conditions, an increase in other inflammatory markers like LCN2 and TNF was observed.[1]
-
This suggests that the relationship between MAGL inhibition and the neuroinflammatory response is not straightforward and can be context-dependent. The elevation of 2-AG does not universally suppress all aspects of the inflammatory response.
-
Experimental Protocols
1. In Vitro MAGL Inhibition in Cell Culture
-
Cell Seeding: Plate cells (e.g., hCMEC/D3, primary human astrocytes, or pericytes) at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Replace the old medium with the medium containing this compound or vehicle and incubate for the desired time (e.g., 6 hours).
-
Cell Lysis and Sample Preparation: After incubation, wash the cells with PBS and lyse them in an appropriate buffer.
-
Analysis:
-
Target Occupancy (ABPP): Assess active MAGL levels using competitive activity-based protein profiling (ABPP) followed by Western blot.
-
Target Engagement (LC-MS): Quantify the levels of 2-AG and arachidonic acid using liquid chromatography-mass spectrometry (LC-MS).
-
2. In Vivo MAGL Inhibition in a Mouse Model of LPS-Induced Neuroinflammation
-
Animals: Use male CD-1 mice (or another appropriate strain).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Randomize mice into treatment groups, for example:
-
Vehicle (Saline + Vehicle for this compound)
-
LPS + Vehicle
-
LPS + this compound
-
-
Dosing Regimen:
-
Administer LPS (e.g., 1 mg/kg, i.p.) or saline for a set number of consecutive days (e.g., 3 days).
-
30 minutes after each LPS/saline injection, administer this compound (e.g., 1 mg/kg, i.p.) or its vehicle.
-
-
Tissue Collection: At the end of the treatment period (e.g., on the final day, a few hours after the last injection), euthanize the mice and collect brain tissue (e.g., cortex).
-
Analysis:
-
Brain Homogenate Preparation: Homogenize the brain tissue in an appropriate buffer.
-
Target Occupancy and Engagement: Use ABPP and LC-MS on the brain homogenates to assess MAGL activity and lipid levels (2-AG, AA, prostaglandins), respectively.[1]
-
Cytokine Analysis: Measure pro-inflammatory cytokine levels (e.g., IL-1β, IL-6, TNF) in the brain lysates using methods like qRT-PCR or ELISA.[1]
-
Visualizations
Caption: MAGL Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro and In Vivo Studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | PLOS One [journals.plos.org]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Magl-IN-14 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of Magl-IN-14, a potent monoacylglycerol lipase (MAGL) inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is being explored for various therapeutic applications. This compound belongs to the class of hexafluoroisopropyl carbamate inhibitors, which act by irreversibly carbamoylating the catalytic serine residue in the active site of the MAGL enzyme.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, the stability of the solution is dependent on the solvent and storage temperature. Based on data for similar MAGL inhibitors, stock solutions in DMSO can be stored at -80°C for up to a year and at -20°C for up to six months.[3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory activity in in vitro assays. | Degradation of this compound in solution. | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Aliquot stock solutions and store at -80°C; avoid repeated freeze-thaw cycles. - Minimize the time the compound is in aqueous buffer before the assay. Prepare working solutions immediately before use. |
| Incorrect concentration of this compound. | - Verify the initial weighing of the compound and the calculations for the stock solution. - Ensure the compound is fully dissolved in the stock solution. Use sonication if necessary. | |
| Issues with the MAGL enzyme or assay conditions. | - Use a positive control inhibitor (e.g., JZL195) to confirm enzyme activity and assay validity. - Ensure the assay buffer is at the optimal pH and temperature for MAGL activity. | |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | - Increase the percentage of DMSO in the final assay buffer (typically up to 0.5-1% is tolerated by most cell lines and enzymes). - For in vivo formulations, consider using a vehicle containing PEG300, Tween-80, or other solubilizing agents.[3] |
| Off-target effects observed in experiments. | Lack of inhibitor selectivity at high concentrations. | - Perform dose-response experiments to determine the optimal concentration of this compound that inhibits MAGL without affecting other serine hydrolases. - Although hexafluoroisopropyl carbamates are generally selective for serine hydrolases, cross-reactivity with other enzymes can occur at high concentrations.[4] |
Quantitative Data Summary
Table 1: Potency of this compound
| Cell Line | IC₅₀ (µM) |
| HEK293 | 0.00289 |
| PC3 | 0.002 |
Data sourced from MedchemExpress.[1]
Table 2: Recommended Storage of this compound Solutions (based on similar compounds)
| Solvent | Storage Temperature | Estimated Stability |
| DMSO | -80°C | Up to 1 year[3] |
| DMSO | -20°C | Up to 6 months[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure: a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution. e. Aliquot the stock solution into single-use, tightly sealed vials. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Materials: Recombinant human MAGL, MAGL substrate (e.g., a fluorogenic substrate), assay buffer (e.g., Tris-HCl, pH 7.4), this compound stock solution, positive control inhibitor (e.g., JZL195), black 96-well plate.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (DMSO in assay buffer). b. In a 96-well plate, add the diluted this compound solutions, vehicle control, and positive control to their respective wells. c. Add the recombinant MAGL enzyme to all wells except for the no-enzyme control wells. d. Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. e. Initiate the enzymatic reaction by adding the MAGL substrate to all wells. f. Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic or endpoint mode. g. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Signaling pathway showing the inhibition of MAGL by this compound.
Caption: A typical experimental workflow for an in vitro MAGL inhibition assay.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Focus on Magl-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Magl-IN-14 (also known as MAGLi 432), a potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor, with other notable reversible inhibitors of this enzyme. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting the endocannabinoid system.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an elevation of 2-AG levels, which can potentiate cannabinoid receptor signaling. This mechanism holds therapeutic promise for a range of conditions including neurodegenerative diseases, inflammation, and pain.[1] Furthermore, MAGL activity provides arachidonic acid, a precursor to pro-inflammatory prostaglandins, thus linking the endocannabinoid and eicosanoid signaling pathways.[2]
While irreversible MAGL inhibitors have been extensively studied, reversible inhibitors are gaining attention due to a potentially improved safety profile, avoiding the prolonged enzyme inactivation that might lead to tolerance and off-target effects. This guide focuses on the comparison of reversible MAGL inhibitors, with a special emphasis on the highly potent and selective compound, this compound.
Quantitative Comparison of Reversible MAGL Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other known reversible MAGL inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) against MAGL, while selectivity is indicated by the IC50 values against other key serine hydrolases, fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6), where available.
| Inhibitor | Chemical Class | MAGL IC50 (nM) | FAAH IC50 (nM) | ABHD6 IC50 (nM) | Species | Reference |
| This compound (MAGLi 432) | Not specified | 4.2 | >10,000 | Not Reported | Human | [1] |
| 3.1 | Not Reported | Not Reported | Mouse | [1] | ||
| Compound 13 | Benzylpiperidine | 2.0 | >10,000 | >10,000 | Not Specified | |
| KML29 | Carbamate | 5.9 | >50,000 | >100-fold selective | Human | [3] |
| 15 | Not Reported | Not Reported | Mouse | [3] | ||
| Compound 10 | Piperazinyl Azetidine | 4.2 | Selective | Selective | Human | |
| Compound 15 | Piperazinyl Azetidine | 4.6 | Selective | Selective | Human | [4] |
| Pristimerin | Triterpenoid | 93 | Not Reported | Not Reported | Rat | [5][6] |
| 204 | Not Reported | Not Reported | Human | |||
| Euphol | Triterpenoid | 315 | Not Reported | Not Reported | Rat | [5][6] |
| Compound 21 | Not specified | 180 | Selective | Selective | Not Specified | [7][8] |
| Compound 40 | o-hydroxyanilide | 340 | Selective | Not Reported | Human |
MAGL Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Figure 1. MAGL's role in endocannabinoid signaling and its inhibition.
Experimental Protocols
A key experiment for characterizing and comparing MAGL inhibitors is the determination of their IC50 values through an in vitro activity assay. Below is a representative protocol for a fluorometric MAGL activity assay.
Protocol: Fluorometric MAGL Activity Assay
Objective: To determine the potency (IC50) of a test compound (e.g., this compound) for the inhibition of MAGL activity.
Materials:
-
Recombinant human MAGL enzyme
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., a known potent MAGL inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in MAGL assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of recombinant MAGL enzyme to the assay buffer. Then, add the diluted test inhibitor solutions to the respective wells. Include wells with assay buffer and DMSO only (negative control) and wells with a known MAGL inhibitor (positive control).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Following the pre-incubation, initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the increase in fluorescence over time (kinetic mode) at 37°C for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of MAGL inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Discussion and Comparison
This compound (MAGLi 432) emerges as a highly potent, reversible inhibitor of human and mouse MAGL, with IC50 values in the low nanomolar range (4.2 nM for human and 3.1 nM for mouse MAGL).[1] This potency is comparable to that of other potent reversible inhibitors such as Compound 13 (2.0 nM) and compounds from the piperazinyl azetidine series (e.g., Compound 10 at 4.2 nM and Compound 15 at 4.6 nM).[4]
A key advantage of this compound is its demonstrated high selectivity. It exhibits negligible inhibition of FAAH (IC50 > 10,000 nM), a crucial factor for dissecting the specific roles of the 2-AG signaling pathway without concurrently elevating anandamide levels.[1] Similarly, the benzylpiperidine derivative, Compound 13, also shows excellent selectivity over FAAH and ABHD6. KML29, while being a potent MAGL inhibitor, is also highly selective against FAAH.[3]
In contrast, naturally occurring reversible inhibitors like pristimerin and euphol, while valuable as research tools, exhibit lower potency compared to the synthetic compounds discussed.[5][6]
The choice of a reversible MAGL inhibitor for research or therapeutic development will depend on the specific application. For studies requiring high potency and selectivity to probe the physiological functions of MAGL, this compound and Compound 13 represent excellent choices. The detailed characterization of these compounds, including their reversible mode of action, provides a significant advantage over irreversible inhibitors, potentially mitigating issues of target desensitization and offering a more nuanced approach to modulating the endocannabinoid system.
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative ranking of these promising reversible MAGL inhibitors. Researchers should also consider the pharmacokinetic and pharmacodynamic properties of these compounds for in vivo applications.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and reversible monoacylglycerol lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: A Comparative Guide to MAGL Inhibitors MAGLi 432 and KML29
For researchers, scientists, and drug development professionals navigating the landscape of monoacylglycerol lipase (MAGL) inhibitors, selecting the optimal compound is critical for experimental success. This guide provides a detailed comparison of two prominent MAGL inhibitors: MAGLi 432, a reversible inhibitor, and KML29, an irreversible inhibitor. By examining their distinct mechanisms of action, potency, selectivity, and effects in biological systems, this document aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL leads to elevated 2-AG levels, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system holds significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammation, and pain.[1][3] Furthermore, MAGL activity is the primary source of the precursor for prostaglandin synthesis in the brain, arachidonic acid.[2] Consequently, MAGL inhibitors can also exert anti-inflammatory effects by reducing the production of these pro-inflammatory mediators.[2][3]
The choice between a reversible and an irreversible inhibitor is a critical consideration in experimental design. Reversible inhibitors, like MAGLi 432, offer the potential for more controlled and transient target engagement, while irreversible inhibitors, such as KML29, provide sustained and prolonged inactivation of the enzyme.[4] This guide will delve into the specifics of each compound to highlight the advantages and disadvantages of each approach.
Biochemical and Cellular Performance: A Head-to-Head Comparison
The potency and selectivity of an inhibitor are paramount for ensuring targeted effects and minimizing off-target activities. The following tables summarize the key quantitative data for MAGLi 432 and KML29.
| Parameter | MAGLi 432 | KML29 | References |
| Mechanism of Action | Reversible, Non-covalent | Irreversible, Covalent | [5],[6] |
| Target | Monoacylglycerol Lipase (MAGL) | Monoacylglycerol Lipase (MAGL) | [5],[6] |
Table 1: General Properties of MAGLi 432 and KML29. This table provides a top-level overview of the fundamental characteristics of each inhibitor.
| Species | IC50 (nM) | Species | IC50 (nM) | References |
| Human MAGL | 4.2 | Human MAGL | 2.5 | [5],[2] |
| Mouse MAGL | 3.1 | Mouse MAGL | 8 | [5],[2] |
Table 2: In Vitro Potency (IC50) of MAGLi 432 and KML29 against MAGL. This table compares the half-maximal inhibitory concentration (IC50) of both inhibitors against human and mouse MAGL, demonstrating their high potency.
| Compound | Selectivity Profile | References |
| MAGLi 432 | Highly selective for MAGL over other serine hydrolases. Does not inhibit FAAH. Superior selectivity compared to the irreversible inhibitor JZL 184. | [5] |
| KML29 | Greatly improved selectivity over FAAH and other serine hydrolases compared to the parent compound JZL184. | [6] |
Table 3: Selectivity Profile of MAGLi 432 and KML29. This table highlights the selectivity of each inhibitor for MAGL against other related enzymes, a critical factor in reducing off-target effects.
In Vitro and In Vivo Effects: Modulating the Endocannabinoid System
Both MAGLi 432 and KML29 have demonstrated the ability to effectively inhibit MAGL in cellular and animal models, leading to significant changes in the endocannabinoid and eicosanoid signaling pathways.
In various human and mouse cell lines, treatment with MAGLi 432 leads to a dose-dependent inhibition of MAGL activity.[5] This inhibition results in a robust increase in 2-AG levels.[2] For instance, in human neurovascular unit cells, MAGLi 432 treatment led to an approximately 18-fold increase in 2-AG in brain microvascular endothelial cells and astrocytes, and a remarkable 70-fold increase in pericytes.[2]
In vivo studies in mice have confirmed the brain penetrance and target engagement of MAGLi 432.[5] Administration of MAGLi 432 in a mouse model of LPS-induced neuroinflammation resulted in a significant reduction of arachidonic acid and prostaglandin E2 (PGE2) levels in the brain.[5]
Similarly, the irreversible inhibitor KML29 has been shown to effectively block MAGL activity in vivo.[6] Oral administration of KML29 to mice resulted in a dose-dependent inhibition of brain MAGL activity, with maximal inhibition achieved at a dose of 20 mg/kg.[6] This inhibition of MAGL by KML29 also leads to a significant elevation of 2-AG levels in the brain.[6]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: MAGL signaling pathway and points of inhibition.
The diagram above illustrates the central role of MAGL in the endocannabinoid system. It depicts the synthesis of 2-AG, its degradation by MAGL, and the subsequent downstream signaling events, including the activation of cannabinoid receptors and the production of prostaglandins. The points of intervention for both MAGLi 432 and KML29 are also shown.
Caption: General experimental workflow for inhibitor characterization.
This flowchart outlines the typical experimental pipeline for characterizing MAGL inhibitors. It encompasses both in vitro assays to determine potency and selectivity, and in vivo studies to assess target engagement, pharmacodynamic effects, and efficacy in disease models.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.[7]
-
Proteome Preparation: Brain or cell lysates are prepared in an appropriate buffer and the total protein concentration is determined.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., MAGLi 432 or KML29) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TAMRA), is added to the samples and incubated for a further period (e.g., 20 minutes). This probe covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE and Imaging: The reaction is quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled serine hydrolases. The intensity of the band corresponding to MAGL is quantified.
-
Data Analysis: The reduction in fluorescence intensity of the MAGL band in the presence of the inhibitor compared to the vehicle control is used to determine the inhibitor's potency (IC50) and its selectivity against other labeled serine hydrolases.
MAGL Enzymatic Activity Assay (Fluorometric)
This assay provides a direct measure of MAGL activity and is commonly used for determining the IC50 of inhibitors.[8][9]
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer, a source of MAGL enzyme (recombinant or from tissue/cell lysates), and the test inhibitor at various concentrations.
-
Substrate Addition: A fluorogenic MAGL substrate is added to initiate the reaction. This substrate is cleaved by active MAGL to release a fluorescent product.
-
Fluorescence Measurement: The increase in fluorescence over time is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 360/460 nm).
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence increase. The percentage of inhibition at each inhibitor concentration is determined relative to a vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve. To differentiate MAGL activity from that of other enzymes, a specific MAGL inhibitor is often used as a control.[8]
Conclusion: Making the Right Choice
The decision between MAGLi 432 and KML29 hinges on the specific goals of the research.
Choose MAGLi 432 for:
-
Studies requiring transient and controlled MAGL inhibition: Its reversible nature allows for a more dynamic and potentially more physiologically relevant modulation of the endocannabinoid system.
-
Minimizing the risk of long-term receptor desensitization: Chronic administration of irreversible MAGL inhibitors has been shown to cause desensitization of CB1 receptors, an effect that may be mitigated with a reversible inhibitor.[10]
-
Experiments where a rapid return to baseline MAGL activity is desired.
Choose KML29 for:
-
Achieving sustained and prolonged MAGL inhibition: Its irreversible mechanism ensures a long-lasting effect, which can be advantageous for studies investigating the consequences of chronic MAGL blockade.
-
In vivo studies where less frequent dosing is desired.
-
Experiments where complete and persistent ablation of MAGL activity is the primary objective.
Both MAGLi 432 and KML29 are potent and selective MAGL inhibitors that serve as invaluable tools for dissecting the complexities of the endocannabinoid system. By carefully considering the distinct properties of each compound in the context of the experimental question, researchers can select the most appropriate tool to advance their scientific endeavors.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 10. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-reactivity of Monoacylglycerol Lipase (MAGL) Inhibitors with other Serine Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of monoacylglycerol lipase (MAGL) inhibitors, with a focus on the clinical candidate ABX-1431 (Elcubragistat). The data presented is intended to assist researchers in selecting appropriate tools for studying the endocannabinoid system and to inform the development of next-generation MAGL-targeted therapeutics.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for a range of neurological and inflammatory disorders.[3][4][5] However, due to the large number of serine hydrolases in the human proteome, the selectivity of MAGL inhibitors is of paramount importance to minimize off-target effects and ensure a favorable safety profile.[1][6][7]
Data Summary: Cross-reactivity of ABX-1431
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors in a native biological context.[1][8][9] The following table summarizes the inhibitory activity of ABX-1431 against human MAGL and its cross-reactivity with other serine hydrolases as determined by ABPP.
| Target Enzyme | Inhibitor | Average IC50 (nM) | Notes on Cross-reactivity | Reference |
| Monoacylglycerol Lipase (MAGL) | ABX-1431 | 14 | Primary target | [4][5] |
| α,β-hydrolase domain containing protein 6 (ABHD6) | ABX-1431 | Minor cross-reactivity observed | ABHD6 is another key enzyme in 2-AG metabolism. | [4][5] |
| Phospholipase A2 Group VII (PLA2G7) | ABX-1431 | Minor cross-reactivity observed | [4][5] | |
| Carboxylesterases | ABX-1431 | Minor cross-reactivity observed with some members | [4][5] |
Comparison with other MAGL Inhibitors
While this guide focuses on ABX-1431, it is useful to consider the selectivity of other commonly used MAGL inhibitors to provide context.
| Inhibitor | Primary Target | Known Off-Targets/Cross-reactivity | Reference |
| JZL184 | MAGL | FAAH (at higher concentrations), other uncharacterized serine hydrolases.[7] | [7] |
| KML29 | MAGL | Improved selectivity over JZL184. | [10] |
| MAGLi 432 | MAGL | Described as a highly selective, reversible inhibitor. | [6][7] |
| JW651 | MAGL | Potent inhibitor with no significant effect on other brain serine hydrolases at up to 10 µM, though partial blockade of ABHD6 was noted at this high concentration. | [10][11] |
Experimental Protocols
The determination of inhibitor selectivity is crucial for preclinical development. Activity-based protein profiling (ABPP) is a standard method for this purpose.
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Objective: To determine the potency and selectivity of a MAGL inhibitor against the serine hydrolase superfamily in a complex proteome (e.g., mouse brain lysate).
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
MAGL inhibitor of interest (e.g., ABX-1431)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Mouse brain tissue is homogenized in lysis buffer and centrifuged to prepare a soluble proteome fraction. Protein concentration is determined using a standard assay (e.g., BCA).
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the MAGL inhibitor (or vehicle control) for a defined period (e.g., 30 minutes at 37°C) to allow for target engagement.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh) is added to each reaction and incubated for a specific time (e.g., 30 minutes at room temperature). This probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE Analysis: The reactions are quenched with SDS-loading buffer and proteins are separated by size using SDS-PAGE.
-
Visualization and Analysis: The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases. The intensity of the fluorescent bands corresponding to different serine hydrolases is quantified. A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme. IC50 values can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the selectivity of a MAGL inhibitor using competitive activity-based protein profiling.
Caption: Workflow for assessing MAGL inhibitor selectivity via competitive ABPP.
Signaling Pathway Context
The diagram below illustrates the central role of MAGL in the endocannabinoid signaling pathway and the downstream effects of its inhibition.
Caption: MAGL's role in endocannabinoid signaling and the impact of its inhibition.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reversible and Irreversible Monoacylglycerol Lipase (MAGL) Inhibitors
A deep dive into the comparative efficacy and experimental profiles of the reversible inhibitor MAGLi 432 and prominent irreversible MAGL inhibitors.
This guide offers a detailed comparison between a potent, reversible monoacylglycerol lipase (MAGL) inhibitor, MAGLi 432, and a selection of widely studied irreversible MAGL inhibitors. The content is tailored for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which in turn modulates various physiological processes, including pain, inflammation, and neuroprotection. This has made MAGL a compelling therapeutic target. MAGL inhibitors can be broadly categorized into two classes: reversible and irreversible, distinguished by their mechanism of action and duration of effect.
Performance Comparison of MAGL Inhibitors
The primary distinction between reversible and irreversible inhibitors lies in their interaction with the MAGL enzyme. Irreversible inhibitors, such as JZL184, KML29, and ABX-1431, typically form a covalent bond with the catalytic serine residue (Ser122) in the active site of MAGL, leading to permanent inactivation of the enzyme.[1] The restoration of MAGL activity then depends on the synthesis of new enzyme. In contrast, reversible inhibitors, like MAGLi 432, bind non-covalently to the enzyme's active site, and their inhibitory effect can be reversed as the compound dissociates.[2] This difference has significant implications for their pharmacological profiles. While irreversible inhibitors can offer a prolonged duration of action, there are concerns about potential off-target effects and the desensitization of cannabinoid receptors due to sustained high levels of 2-AG.[3] Reversible inhibitors may offer a more controlled modulation of the endocannabinoid system, potentially avoiding these drawbacks.[3]
Quantitative Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of the reversible inhibitor MAGLi 432 and several irreversible inhibitors against human and mouse MAGL.
| Inhibitor | Type | Target Species | IC50 (nM) | Reference |
| MAGLi 432 | Reversible | Human MAGL | 4.2 | [2] |
| Mouse MAGL | 3.1 | [2] | ||
| JZL184 | Irreversible | Human MAGL | 8 | [4] |
| KML29 | Irreversible | Human MAGL | 2.5 | [4] |
| MJN110 | Irreversible | Human MAGL | 2.1 | [4] |
| SAR127303 | Irreversible | Human MAGL | 48 | [5] |
| ABX-1431 | Irreversible | Human MAGL | 14 | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of MAGL inhibition, it is crucial to visualize the signaling pathway and the experimental workflows used to characterize these inhibitors.
The diagram above illustrates the role of MAGL in the degradation of 2-AG and the subsequent production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. Both reversible and irreversible inhibitors block this activity, leading to an accumulation of 2-AG and enhanced cannabinoid receptor signaling.
This workflow outlines the key steps in a competitive activity-based protein profiling (ABPP) experiment, a common method to determine the potency and selectivity of enzyme inhibitors in a complex biological sample.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of MAGL inhibitors.
Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This method is used to determine the potency of an inhibitor by measuring its ability to compete with a fluorescently labeled activity-based probe for binding to the active site of MAGL.
Materials:
-
Brain or cell lysates containing active MAGL.
-
MAGL inhibitor (e.g., MAGLi 432 or an irreversible inhibitor).
-
Activity-based probe (e.g., TAMRA-FP).
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Prepare serial dilutions of the MAGL inhibitor in a suitable buffer (e.g., DMSO).
-
In separate tubes, pre-incubate the lysates with varying concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Add the activity-based probe to each tube and incubate for another set period (e.g., 30 minutes) to allow for labeling of the active MAGL enzymes that have not been blocked by the inhibitor.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled MAGL using a gel scanner.
-
Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration.
-
Plot the percentage of MAGL activity versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Target Engagement and Pharmacodynamic Studies
These experiments are designed to assess the ability of an inhibitor to reach its target in a living organism and elicit a biological response.
Materials:
-
Test animals (e.g., mice).
-
MAGL inhibitor formulated for in vivo administration.
-
Analytical equipment for measuring endocannabinoid and metabolite levels (e.g., LC-MS/MS).
Procedure:
-
Administer the MAGL inhibitor or vehicle to the animals via a specific route (e.g., intraperitoneal injection).
-
At various time points after administration, euthanize the animals and collect tissues of interest (e.g., brain).
-
Homogenize the tissues and extract lipids.
-
Quantify the levels of 2-AG, arachidonic acid, and prostaglandins using a validated analytical method like LC-MS/MS.
-
Compare the levels of these analytes in the inhibitor-treated group to the vehicle-treated group to assess the pharmacodynamic effect of the inhibitor.
Conclusion
The choice between a reversible and an irreversible MAGL inhibitor depends on the specific therapeutic goal and the desired pharmacological profile. Reversible inhibitors like MAGLi 432 offer a potent and selective option with the potential for a more controlled and transient modulation of the endocannabinoid system, which may mitigate the risks associated with the long-term, complete shutdown of MAGL activity seen with irreversible inhibitors.[4] The provided data and protocols serve as a valuable resource for researchers to objectively evaluate and compare the performance of different MAGL inhibitors in their own experimental settings.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Monoacylglycerol Lipase (MAGL) Inhibitors
Disclaimer: As of late 2025, a comprehensive search of public scientific literature and databases did not yield specific in vivo efficacy data for a compound designated "Magl-IN-14." Therefore, this guide provides a comparative overview of two well-characterized, potent, and selective MAGL inhibitors with extensive in vivo data: JZL184 and KML29 . This comparison is intended to serve as a valuable resource for researchers by benchmarking the performance of established MAGL inhibitors in various preclinical models.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a critical serine hydrolase in the central nervous system and peripheral tissues. Its primary role is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. This function places MAGL at the intersection of two major signaling pathways: the endocannabinoid system and the eicosanoid (prostaglandin) pathway.
By inhibiting MAGL, the following key effects are achieved:
-
Enhanced Endocannabinoid Signaling: Levels of the neurotransmitter 2-AG are significantly increased, leading to greater activation of cannabinoid receptors (CB1 and CB2). This potentiation of endocannabinoid tone is associated with analgesic, anxiolytic, and neuroprotective effects.
-
Reduced Pro-inflammatory Mediators: The production of AA, a precursor for pro-inflammatory prostaglandins, is decreased. This reduction contributes to the potent anti-inflammatory properties of MAGL inhibitors.
This dual mechanism makes MAGL a compelling therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, inflammation, and cancer.
Comparative In Vivo Efficacy Data
The following tables summarize key quantitative data from in vivo studies of JZL184 and KML29. The data is compiled from separate studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Table 1: Effects on Endocannabinoid and Eicosanoid Pathways
| Parameter | JZL184 | KML29 | Reference |
| 2-AG Hydrolysis Inhibition (Mouse Brain) | ~85% | Not specified, but effectively elevates 2-AG | |
| Brain 2-AG Levels | Dramatically increased | Significantly increased | |
| Brain Arachidonic Acid (AA) Levels | Decreased | Concomitantly reduced with 2-AG increase | |
| Brain Prostaglandin Levels | Decreased | Decreased | |
| Brain Anandamide (AEA) Levels | Unchanged with acute administration | Unchanged | |
| Selectivity (MAGL vs. FAAH in brain) | ~100-fold more selective for MAGL | Highly selective, no significant FAAH inhibition |
Table 2: Efficacy in Preclinical Disease Models
| Model Type | Endpoint | JZL184 | KML29 | Reference |
| Inflammatory Pain (Carrageenan-induced) | Mechanical Allodynia | Effective | Completely reversed | |
| Neuropathic Pain (Sciatic Nerve Injury) | Mechanical Allodynia | Effective | Partially reversed | |
| Cancer (A549 Lung Cancer Xenograft) | Tumor Volume | Profound decrease (at 4, 8, 16 mg/kg) | Not specified | |
| Cancer (A549 Lung Cancer Xenograft) | Angiogenesis (CD31 marker) | Dose-dependent reduction | Not specified | |
| Neuroinflammation (LPS-induced) | Leukocyte Migration (Lung) | Decreased (at 16 mg/kg) | Not specified | |
| Neuroprotection (Stroke Model) | Neuronal Damage | Not specified | Neuroprotective effects (at 1 mg/kg) |
Table 3: Cannabimimetic Side Effect Profile
| Side Effect | JZL184 | KML29 | Reference |
| Cannabimimetic Effects (e.g., catalepsy, hypomotility) | Can occur, especially with chronic, high-dose use leading to CB1 desensitization. | Does not elicit significant cannabimimetic effects at therapeutic doses. Some effects seen at high doses (≥10 mg/kg). | |
| CB1 Receptor Desensitization | Occurs with chronic, complete inhibition. | Can occur with repeated high-dose administration. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of MAGL Inhibition
The diagram below illustrates the central role of MAGL in regulating the endocannabinoid and eicosanoid signaling pathways. Inhibition of MAGL shifts the balance from pro-inflammatory prostaglandin production towards enhanced neuroprotective and anti-inflammatory 2-AG signaling.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel MAGL inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on published in vivo studies of MAGL inhibitors.
Protocol 1: Neuropathic Pain Model (Sciatic Nerve Injury)
-
Animal Model: Male C57BL/6 mice are typically used. Neuropathic pain is induced by chronic constriction injury (CCI) of the sciatic nerve.
-
Inhibitor Administration: KML29 is dissolved in a vehicle (e.g., 18:1:1 saline:Emulphor:ethanol). The compound is administered via intraperitoneal (i.p.) injection at doses ranging from 1-40 mg/kg.
-
Efficacy Assessment (Mechanical Allodynia): Mechanical sensitivity is measured using von Frey filaments. A baseline measurement is taken before surgery and inhibitor administration. Post-treatment, mice are placed in individual compartments on a wire mesh floor and allowed to acclimate. von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is calculated to determine the level of allodynia. A significant increase in the withdrawal threshold post-treatment indicates an analgesic effect.
Protocol 2: Oncology Model (Tumor Xenograft)
-
Animal Model: Athymic nude mice are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human lung adenocarcinoma cells (e.g., A549) are cultured and then subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: JZL184 is prepared in a suitable vehicle. Mice are treated with vehicle or JZL184 (e.g., 4, 8, or 16 mg/kg) via i.p. injection every 72 hours for a period of several weeks (e.g., 4 weeks).
-
Efficacy Assessment (Tumor Growth): Tumor volume is measured regularly (e.g., twice weekly) using calipers. Volume is calculated using the formula: (length × width²) / 2. A significant reduction in tumor volume in the treated group compared to the vehicle control indicates anti-tumor efficacy.
-
Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained via immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) to assess the effect of the inhibitor on tumor neovascularization.
Protocol 3: Activity-Based Protein Profiling (ABPP)
-
Purpose: To assess the selectivity and target engagement of an inhibitor in a complex biological sample (e.g., brain proteome).
-
Procedure: Brain tissue homogenates are prepared. The proteome is incubated with the MAGL inhibitor (e.g., JZL184) at various concentrations for a set time (e.g., 30 minutes). A broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) is then added. This probe covalently binds to the active site of serine hydrolases that were not blocked by the inhibitor.
-
Analysis: The samples are separated by SDS-PAGE. The gel is scanned for fluorescence. A reduction in the fluorescent signal at the molecular weight corresponding to MAGL (~33 kDa) indicates that the inhibitor has successfully engaged and blocked the enzyme's activity. The absence of signal reduction for other bands indicates selectivity.
Conclusion and Future Directions
Both JZL184 and KML29 have proven to be invaluable tools for elucidating the in vivo roles of MAGL. JZL184 demonstrates robust efficacy across multiple disease models, though its off-target activity in peripheral tissues and the potential for CB1 receptor desensitization with chronic use are important considerations. KML29 offers a more selective profile with a reduced risk of cannabimimetic side effects, making it a highly valuable compound for dissecting the specific contributions of MAGL inhibition to therapeutic outcomes.
The development of future MAGL inhibitors will likely focus on optimizing selectivity, improving pharmacokinetic properties for different routes of administration, and exploring reversible inhibition mechanisms to potentially mitigate the receptor desensitization seen with chronic use of irreversible inhibitors. As new compounds, potentially including this compound, are characterized in the literature, this guide can serve as a baseline for comparison, aiding researchers in the selection of the most appropriate tool for their preclinical studies.
Validating On-Target Effects of Magl-IN-14: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of Magl-IN-14, a potent monoacylglycerol lipase (MAGL) inhibitor, in a new experimental model. By objectively comparing its performance with established MAGL inhibitors and providing detailed experimental protocols, this document serves as a practical resource for rigorous pharmacological validation.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG and a concurrent decrease in arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This mechanism has positioned MAGL inhibitors as promising therapeutic agents for a range of conditions, including neurodegenerative diseases, inflammation, pain, and cancer. This compound is a novel and potent inhibitor of MAGL. Validating its on-target effects is a critical step in preclinical development, ensuring that observed biological outcomes are a direct consequence of MAGL inhibition.
Comparative Analysis of MAGL Inhibitors
A critical aspect of validating a new inhibitor is to benchmark its performance against well-characterized alternatives. This section provides a comparative summary of this compound against two widely used MAGL inhibitors: JZL-184 (an irreversible inhibitor) and ABX-1431 (a clinical-stage irreversible inhibitor).
Table 1: In Vitro Potency Against MAGL
| Compound | Target | IC₅₀ (nM) - Human | IC₅₀ (nM) - Mouse | Assay Type |
| This compound | MAGL | 4.2[1][2] | 3.1[1][2] | Enzymatic Assay |
| JZL-184 | MAGL | 8.1[1] | 8.0[3][4][5][6] | Enzymatic Assay |
| ABX-1431 | MAGL | 14[7][8][9] | 27[8] | Enzymatic Assay |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Cellular IC₅₀ (nM) | Selectivity Profile |
| This compound | HEK293, PC3 | 2.89, 2.2 | High selectivity over other serine hydrolases confirmed by competitive ABPP.[1] |
| JZL-184 | Brain Membranes | 8 | >300-fold selective for MAGL over FAAH.[3][6] Some off-target activity at higher concentrations.[1][10] |
| ABX-1431 | PC3 | 2.2[8] | >100-fold selective against ABHD6 and >200-fold against PLA2G7.[8] |
Table 3: In Vivo Target Engagement and Effects
| Compound | Animal Model | Dose | Primary In Vivo Effect |
| This compound | Not specified in provided context | Not specified | Expected to increase 2-AG and decrease AA levels. |
| JZL-184 | Mouse | 4-40 mg/kg | 8-fold increase in brain 2-AG levels.[3][4] |
| ABX-1431 | Mouse | 0.5-1.4 mg/kg (ED₅₀) | Dose-dependent increase in brain 2-AG levels.[7][8] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of MAGL inhibition and the process for its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. The following are protocols for key experiments in the validation of this compound.
Protocol 1: In Vitro MAGL Inhibition Assay (IC₅₀ Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against purified MAGL enzyme.
Materials:
-
Purified human or mouse MAGL enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
MAGL substrate (e.g., 4-nitrophenyl acetate or a fluorescent substrate)
-
This compound and reference inhibitors (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted inhibitors to respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the purified MAGL enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol assesses the selectivity of this compound by measuring its ability to compete with a broad-spectrum serine hydrolase probe.
Materials:
-
Cell or tissue lysates (e.g., mouse brain homogenate)
-
Activity-based probe (ABP) with a reporter tag (e.g., FP-Rhodamine)
-
This compound and reference inhibitors (dissolved in DMSO)
-
SDS-PAGE gels and reagents
-
In-gel fluorescence scanner
Procedure:
-
Prepare cell or tissue lysates in an appropriate buffer.
-
Aliquot the lysate and treat with varying concentrations of this compound or a reference inhibitor. Include a DMSO vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., FP-Rhodamine) to each sample and incubate for another 15-30 minutes.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Inhibition of MAGL is observed as a decrease in the fluorescence intensity of the band corresponding to MAGL's molecular weight (~33-35 kDa). The selectivity is determined by the absence of signal reduction for other fluorescent bands.
Protocol 3: Quantification of 2-AG and Arachidonic Acid by LC-MS/MS
This protocol describes the measurement of the primary substrate (2-AG) and product (AA) of MAGL in cells or tissues following inhibitor treatment.
Materials:
-
Cell or tissue samples treated with this compound or vehicle
-
Internal standards (e.g., 2-AG-d8, AA-d8)
-
Extraction solvent (e.g., acetonitrile or a mixture of organic solvents)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize cell pellets or tissue samples in the presence of internal standards.
-
Extract the lipids using an appropriate organic solvent.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the samples onto the LC-MS/MS system.
-
Separate the analytes using a suitable LC column and gradient.
-
Detect and quantify 2-AG and AA using multiple reaction monitoring (MRM) in positive and negative ion modes, respectively.
-
Calculate the concentrations of 2-AG and AA by comparing their peak areas to those of the internal standards. An increase in the 2-AG/AA ratio in this compound treated samples compared to vehicle-treated samples indicates on-target activity.
Conclusion
The validation of this compound's on-target effects is a multi-faceted process that requires a combination of in vitro, cellular, and in vivo experiments. By following the comparative framework and detailed protocols outlined in this guide, researchers can rigorously assess the potency, selectivity, and mechanism of action of this compound. This systematic approach will provide the necessary evidence to confidently advance this promising MAGL inhibitor through the drug discovery and development pipeline.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JZL-184 [neuromics.com]
- 6. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 7. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Magl-IN-14 and Other Commercial MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-14, against other commercially available MAGL inhibitors. The following sections detail the performance of these inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2. This mechanism of action has shown therapeutic potential in a variety of disease models, including those for pain, inflammation, and neurodegenerative disorders. Furthermore, by reducing the hydrolysis of 2-AG, MAGL inhibitors also decrease the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.
Quantitative Comparison of MAGL Inhibitors
The following table summarizes the key performance indicators for this compound and other widely used commercial MAGL inhibitors.
| Inhibitor | Type | Potency (IC50) | Selectivity |
| This compound | Reversible, Competitive | 80 nM (human MAGL) | High: No significant inhibition of FAAH, ABHD6, ABHD12, CB1, or CB2 at 10 µM. |
| JZL184 | Irreversible | ~8 nM (mouse brain MAGL) | Good: >300-fold selective for MAGL over FAAH.[1] |
| KML29 | Irreversible | 5.9 nM (human MAGL), 15 nM (mouse MAGL), 43 nM (rat MAGL) | Excellent: Minimal cross-reactivity with other serine hydrolases, including no detectable activity against FAAH.[1] |
| MJN110 | Irreversible | - | High potency and increased selectivity compared to JZL184. |
| MAGLi 432 | Reversible, Non-covalent | 4.2 nM (human MAGL), 3.1 nM (mouse MAGL) | Highly selective over other serine hydrolases.[2] |
In Vivo Performance
A critical aspect of inhibitor selection is its efficacy and behavior in a biological system.
| Inhibitor | In Vivo Effects |
| This compound | A single 50 mg/kg intraperitoneal injection in mice increases 2-AG levels in both plasma and the brain without altering levels of anandamide (AEA), arachidonic acid, or prostaglandins. |
| JZL184 | Elevates brain 2-AG levels by approximately 8-fold in mice. It has been shown to produce analgesia, hypothermia, and hypomotility in a CB1-dependent manner. |
| KML29 | Orally active and effectively inhibits MAGL in vivo, leading to increased 2-AG levels in the brain. |
| MJN110 | Demonstrates in vivo efficacy in various models. |
| MAGLi 432 | Achieves high exposure in the mouse brain following intraperitoneal administration. |
Experimental Protocols
MAGL Activity Assay (Fluorometric)
This assay is a common method to determine the potency of MAGL inhibitors.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by MAGL to produce a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a working solution of the MAGL enzyme in assay buffer.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include a vehicle control (solvent only).
-
Add the MAGL enzyme solution to all wells and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of an inhibitor against a wide range of enzymes in a complex biological sample.
Principle: This method uses an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). In a competitive experiment, the proteome is pre-incubated with an inhibitor. If the inhibitor binds to a target enzyme, it will block the subsequent binding of the ABP. The degree of inhibition can be quantified by measuring the decrease in ABP labeling.
Materials:
-
Cell or tissue lysate (e.g., mouse brain membrane proteome)
-
Activity-based probe (e.g., a fluorescently tagged fluorophosphonate probe for serine hydrolases)
-
Test inhibitors
-
SDS-PAGE gels and imaging system
Procedure:
-
Harvest and prepare a protein lysate from cells or tissues of interest.
-
Pre-incubate aliquots of the proteome with a range of concentrations of the test inhibitor for a specified time (e.g., 30 minutes). Include a vehicle control.
-
Add the activity-based probe to all samples and incubate to allow for covalent labeling of active enzymes.
-
Quench the labeling reaction and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to a specific enzyme will decrease with increasing concentrations of an effective inhibitor. The IC50 for a particular enzyme can be determined by quantifying the band intensities.
Visualizing Key Processes
To better understand the context of MAGL inhibition, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for inhibitor evaluation, and the logical comparison of the inhibitors.
References
Benchmarking Magl-IN-14's Potency: A Comparative Guide to Known MAGL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Magl-IN-14's potency against a selection of well-characterized monoacylglycerol lipase (MAGL) inhibitors. By presenting key performance data, detailed experimental protocols, and illustrative pathway and workflow diagrams, this document aims to facilitate an objective assessment of this compound's potential in MAGL-related research and drug development.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which can potentiate signaling through cannabinoid receptors CB1 and CB2. This mechanism has shown therapeutic promise in a variety of disease models, including those for pain, inflammation, and neurodegenerative disorders.[1] Furthermore, MAGL activity is linked to the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, making MAGL a compelling target for anti-inflammatory drug discovery.[2]
This guide focuses on benchmarking the novel inhibitor, this compound, against established MAGL inhibitors: the irreversible inhibitor JZL184, the highly selective irreversible inhibitor KML29, and the reversible inhibitor MAGLi 432.
Comparative Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and other known MAGL inhibitors against human, mouse, and rat MAGL. Selectivity against other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6), is also presented where data is available.
| Inhibitor | Target | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | Selectivity vs. FAAH | Mechanism of Action |
| This compound | MAGL | Data not available | Data not available | Data not available | Data not available | Data not available |
| JZL184 | MAGL | 8.1[3] | 2.9[3], 8[4][5][6][7] | 262[8] | >300-fold[4][5][7] | Irreversible[5] |
| KML29 | MAGL | 5.9 | 15[9] | 43[9] | >50,000 nM (no detectable inhibition)[9] | Irreversible[10] |
| MAGLi 432 | MAGL | 4.2[3][11][12] | 3.1[3][11][12] | Data not available | Highly selective[1][3][11] | Reversible (non-covalent)[3][11] |
Experimental Protocols
MAGL Enzymatic Activity Assay (Fluorometric)
This protocol outlines a general procedure for determining the enzymatic activity of MAGL in the presence of an inhibitor using a fluorogenic substrate.
Materials:
-
MAGL enzyme source (recombinant protein or cell/tissue lysate)
-
MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[13]
-
Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based)
-
Test inhibitor (this compound) and known inhibitors
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and control inhibitors in MAGL Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the wells.
-
Add the MAGL enzyme source to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) for a set period (e.g., 60 minutes).[14]
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful method to assess the potency and selectivity of an inhibitor against its target enzyme in a complex proteome.
Materials:
-
Cell or tissue proteomes (e.g., brain membrane fractions)
-
Test inhibitor (this compound) and known inhibitors
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)
-
SDS-PAGE gels and imaging system
Procedure:
-
Incubate aliquots of the proteome with varying concentrations of the test inhibitor or a vehicle control for a specified time (e.g., 30-60 minutes) at room temperature.[15]
-
Add the activity-based probe (e.g., FP-TAMRA) to each sample and incubate to allow for covalent labeling of active serine hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value. The selectivity can be assessed by observing the effect of the inhibitor on other probe-labeled serine hydrolases on the same gel.
Visualizations
MAGL Signaling Pathway and Inhibition
Caption: MAGL hydrolyzes 2-AG, terminating its signaling and producing pro-inflammatory precursors.
Experimental Workflow for MAGL Inhibitor Profiling
Caption: Workflow for assessing MAGL inhibitor potency using competitive activity-based protein profiling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. JZL 184 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]
- 8. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KML 29 | Monoacylglycerol Lipase Inhibitors: R&D Systems [rndsystems.com]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MAGLi 432 | MAGL inhibitor | Probechem Biochemicals [probechem.com]
- 13. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 14. content.abcam.com [content.abcam.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Magl-IN-14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Magl-IN-14, a conservative approach, treating the compound as potentially hazardous, is recommended.
This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon general principles of laboratory chemical waste management. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
I. Understanding the Compound: this compound Data
| Property | Information | Source |
| Chemical Nature | Research Chemical, Monoacylglycerol Lipase (MAGL) Inhibitor | General Knowledge |
| Known Hazards | Not explicitly defined. Treat as potentially hazardous. | Precautionary Principle |
| Primary Route of Exposure | Inhalation, skin contact, ingestion | General Laboratory Safety |
| Personal Protective Equipment | Safety glasses, lab coat, gloves | Standard Laboratory Practice |
II. Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to be implemented by trained laboratory personnel.
1. Waste Minimization:
-
Purchase and use the minimum quantity of this compound required for your experimental needs.
-
Avoid preparing excess solutions.
2. Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes, when mixed, can react violently or release hazardous gases.
3. Containerization and Labeling:
-
Use a chemically resistant, leak-proof container for waste collection. The original container may be suitable if it is in good condition.
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
A statement indicating that the hazards are not fully known.
-
4. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Store in a secondary containment tray to prevent the spread of any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
5. Disposal Procedure:
-
All waste containing this compound must be disposed of through your institution's certified hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates may also need to be collected, depending on institutional policies.
-
After thorough rinsing and air-drying, deface the original label and dispose of the container as directed by your EHS office.
III. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with chemical waste regulations. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any additional requirements.
Essential Safety and Logistics for Handling Magl-IN-14
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling Magl-IN-14, a potent monoacylglycerol lipase (MAGL) inhibitor. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn to protect against splashes. When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable minimum. Consider double-gloving for added protection. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator | Handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1] If ventilation is inadequate, respiratory protection is necessary.[1] |
Operational Plan: Handling and Preparation of Solutions
1. Engineering Controls:
-
All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Preparation of Stock Solutions:
-
This compound is sparingly soluble in aqueous solutions.
-
Stock solutions are typically prepared by dissolving the compound in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
-
For example, a stock solution can be made by dissolving this compound in DMSO.
3. Handling Procedure:
-
Before handling, review the Safety Data Sheet (SDS).
-
Wear all required PPE as outlined in the table above.
-
Measure and handle the solid compound carefully to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Ensure the container is tightly sealed after use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Categorization: this compound is harmful to aquatic life and should be treated as hazardous chemical waste.[1]
-
Solid Waste:
-
Dispose of unused solid this compound in a designated hazardous waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[1]
-
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Vendor: All hazardous waste must be disposed of through an approved and licensed waste disposal contractor.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key conceptual and procedural information for working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Inhibition of the MAGL signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
